molecular formula C10H11BrO2 B13548778 Benzenepropanal, 2-bromo-4-methoxy-

Benzenepropanal, 2-bromo-4-methoxy-

Cat. No.: B13548778
M. Wt: 243.10 g/mol
InChI Key: HGEYKRVCUIUVSZ-UHFFFAOYSA-N
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Description

Benzenepropanal, 2-bromo-4-methoxy- is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenepropanal, 2-bromo-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 2-bromo-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromo-4-methoxyphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYKRVCUIUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of Benzenepropanal 2-bromo-4-methoxy- in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-bromo-4-methoxybenzenepropanal in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

2-bromo-4-methoxybenzenepropanal is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical and specialty chemical industries. The precise control of reaction conditions, purification strategies (such as crystallization), and formulation development hinges on a thorough understanding of its solubility profile.[1][2] This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 2-bromo-4-methoxybenzenepropanal in common organic solvents, designed for researchers, scientists, and drug development professionals.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is fundamentally governed by its molecular structure. The key to predicting the behavior of 2-bromo-4-methoxybenzenepropanal lies in analyzing its constituent functional groups and overall polarity.

  • Chemical Name: 2-bromo-4-methoxybenzenepropanal

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

  • Structure: (A proper image would be generated here if possible, for now, a placeholder is used).

The molecule possesses distinct regions that dictate its interaction with solvents:

  • Nonpolar Region: The benzene ring and the aliphatic propyl chain contribute to its hydrophobic character, favoring solubility in nonpolar solvents.

  • Polar Regions:

    • The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor.

    • The methoxy group (-OCH₃) introduces polarity through the ether linkage.

    • The bromo group (-Br) adds to the molecular weight and introduces a polar C-Br bond.

The fundamental principle of "like dissolves like" dictates that this molecule will exhibit the highest solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.[3][4] Its solubility in nonpolar solvents like hexane is expected to be limited due to the polar functional groups, while its lack of a hydrogen bond-donating group (like an -OH or -NH) will limit its solubility in highly structured protic solvents like water.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in a range of common laboratory solvents can be predicted. This serves as a crucial starting point for experimental design.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polar aldehyde, methoxy, and bromo groups limit interaction with purely nonpolar solvents. Toluene may show slightly better solubility due to π-π stacking interactions with the benzene ring.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Soluble to Very SolubleThese solvents have significant dipole moments that can effectively solvate the polar regions of the molecule. DCM is often an excellent solvent for halogenated organic compounds.[1]
Polar Protic Methanol, EthanolSolubleThese alcohols can interact with the polar groups of the molecule. Their alkyl chains also provide some nonpolar character, aiding in the dissolution of the entire structure.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very SolubleThese are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds.
Aqueous WaterInsolubleThe large, nonpolar aromatic and aliphatic portions of the molecule dominate, making it hydrophobic and generally insoluble in water.[1]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, reliable data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility in both chemical research and pharmaceutical development.[4][5][6]

Objective

To determine the equilibrium solubility of 2-bromo-4-methoxybenzenepropanal in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment
  • 2-bromo-4-methoxybenzenepropanal (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or agitator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-bromo-4-methoxybenzenepropanal to a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

    • Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This period is critical and is typically between 24 and 72 hours.[4] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.[6]

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic particles.

  • Quantification:

    • Prepare a precise dilution of the filtered saturated solution in a volumetric flask using the same solvent.

    • Analyze the diluted sample using a validated HPLC method. A calibration curve must be generated using standard solutions of 2-bromo-4-methoxybenzenepropanal of known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Calculate the concentration of the solute in the original saturated solution based on the dilution factor and the HPLC results.

    • Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was conducted.

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex processes and relationships.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Centrifuge vial to pellet excess solid D->E F Filter supernatant with PTFE syringe filter E->F G Prepare precise dilution of filtrate F->G H Analyze by validated HPLC method G->H I I H->I Calculate & Report (e.g., mg/mL @ 25°C)

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: Logical relationship between solute properties, solvent class, and predicted solubility.

Conclusion

References

Sources

Technical Guide: Safety & Handling of Benzenepropanal, 2-bromo-4-methoxy-

[1]

Introduction & Chemical Identity

Benzenepropanal, 2-bromo-4-methoxy- (CAS: 1033221-02-1) is a specialized aryl bromide intermediate featuring a reactive aldehyde handle.[1] Commonly employed in the synthesis of dihydrocoumarins, chromans, and substituted phenethylamines (e.g., tamsulosin analogs), this molecule bridges the gap between simple aromatics and complex heterocyclic scaffolds.[1]

Due to the specific nature of this intermediate, comprehensive toxicological data is often proprietary.[1] This guide utilizes Read-Across Methodology , deriving safety protocols from structurally validated analogs (e.g., 2-Bromo-4-methoxybenzaldehyde and 3-(4-methoxyphenyl)propanal) to establish a rigorous safety baseline.[1]

Chemical Fingerprint
PropertySpecification
IUPAC Name 3-(2-Bromo-4-methoxyphenyl)propanal
CAS Number 1033221-02-1
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Physical State Pale yellow to colorless oil (or low-melting solid)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functionalities Aryl Bromide (Suzuki/Buchwald coupling site), Aldehyde (Reductive amination/Wittig site)

Hazard Profiling & Risk Assessment

GHS Classification (Derived via SAR)

Based on the Structure-Activity Relationship (SAR) of halogenated benzaldehydes and phenylpropanals.[1]

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2]H335
Sensitization (Skin) 1May cause an allergic skin reaction (Aldehyde moiety).[1]H317
Critical Risk Factors[1]
  • Aldehyde Oxidation: This compound is prone to autoxidation upon air exposure, forming 3-(2-bromo-4-methoxyphenyl)propanoic acid.[1] This degrades purity and increases acidity.[1]

  • Cross-Coupling Sensitivity: The aryl bromide is sensitive to palladium contaminants; trace metals in glassware can catalyze premature coupling or degradation.[1]

  • Electrophilic Reactivity: The aldehyde is a potent electrophile, capable of forming Schiff bases with biological amines (proteins), leading to potential sensitization.[1]

Safe Handling Protocol (The "Gold Standard")

To maintain scientific integrity and yield, this compound must be handled as an Air-Sensitive Intermediate .[1]

Experimental Workflow: Inert Handling

The following Graphviz diagram outlines the mandatory workflow for setting up reactions to prevent oxidation and exposure.

SafeHandlingcluster_safetyCritical Control PointsStartStorage Retrieval(-20°C, Argon)EquilibrationWarm to RT(Sealed Desiccator)Start->Equilibration Prevent CondensationWeighingWeighing(Glovebox or N2 Cone)Equilibration->Weighing Minimize O2SolubilizationDissolve(Degassed Solvent)Weighing->Solubilization Rapid TransferReactionReaction Setup(Schlenk Line)Solubilization->Reaction Cannula Transfer

Caption: Figure 1. Inert atmosphere handling workflow to prevent aldehyde oxidation and hydrolysis.

Step-by-Step Protocol
  • Equilibration: Remove the container from the freezer (-20°C). Allow it to warm to room temperature inside a desiccator before opening. Rationale: Opening a cold bottle condenses atmospheric moisture, hydrolyzing the aldehyde.[1]

  • Atmosphere Control: All weighing should ideally occur in a glovebox or under a funnel with a gentle nitrogen stream.[1]

  • Solvent Choice: Use anhydrous, degassed solvents (DCM or THF).[1] The presence of peroxides in ethers can accelerate aldehyde oxidation.[1]

  • Quenching: If disposing of excess material, quench with aqueous sodium bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct before disposal.[1]

Emergency Response Architecture

In the event of exposure, the response must be logical and rapid. The aldehyde group binds to proteins, making immediate decontamination critical.[1]

EmergencyResponseExposureExposure IncidentTypeIdentify RouteExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleSkinActionWash 15min (Soap/Water)Do NOT use AlcoholSkin->SkinActionEyeActionIrrigate 15minRemove ContactsEye->EyeActionInhaleActionFresh Air + OxygenMonitor for EdemaInhale->InhaleActionMedicalSeek Medical Review(Bring SDS)SkinAction->MedicalEyeAction->MedicalInhaleAction->Medical

Caption: Figure 2.[1] Decision tree for emergency response. Note: Alcohol enhances skin absorption and must be avoided during decontamination.[1]

Firefighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazards: Combustion emits toxic hydrogen bromide (HBr) gas.[1] Firefighters must wear full SCBA.

  • Flash Point: Estimated >110°C (based on MW and polarity).[1]

Storage & Stability Management[1]

To ensure reproducibility in drug development campaigns, the integrity of Benzenepropanal, 2-bromo-4-methoxy- must be preserved.[1]

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Slows thermodynamic oxidation rates.[1]
Atmosphere Argon or NitrogenDisplaces O₂; Argon is preferred as it is heavier than air and blankets the oil.[1]
Container Amber GlassUV light can catalyze radical formation at the benzylic position.[1]
Re-test Date 6 MonthsAldehydes degrade faster than other functionalities; check purity via ¹H-NMR (CHO peak ~9.8 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. Retrieved from [Link](Used for SAR Read-Across of the aryl bromide/methoxy motif).[1]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link](Methodology for Read-Across Hazard Assessment).

Structural Nomenclature, Synonyms, and Chemoselective Synthesis of 3-(2-bromo-4-methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for modular synthesis. 3-(2-bromo-4-methoxyphenyl)propanal is a highly versatile intermediate, featuring an electrophilic aldehyde handle for reductive aminations or olefinations, alongside an aryl bromide handle reserved for late-stage palladium-catalyzed cross-coupling. This whitepaper deconstructs the systematic IUPAC nomenclature of this molecule, catalogs its chemical identifiers, and establishes a field-proven, chemoselective synthetic protocol grounded in mechanistic causality.

Structural Elucidation & IUPAC Nomenclature

The assignment of a Preferred IUPAC Name (PIN) is not arbitrary; it is a strict, algorithm-driven process dictated by the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the "Blue Book")[1],[2].

To derive the PIN for this molecule, we apply the following hierarchical rules:

  • Identify the Principal Functional Group: The molecule contains a halogen (-Br), an ether (-OCH3), and an aldehyde (-CHO). According to IUPAC seniority rules, aldehydes outrank both ethers and halogens[2]. Thus, the parent suffix must be "-al" .

  • Determine the Parent Hydride: The longest continuous carbon chain containing the principal aldehyde group consists of three carbons. This establishes the parent aliphatic chain as "propanal" [2].

  • Identify and Number Substituents: An aromatic ring is attached to the C3 position of the propanal chain. The point of attachment on the phenyl ring is designated as C1'.

  • Minimize Locants: The ring must be numbered to provide the lowest possible locants for the remaining substituents. Numbering toward the bromine atom gives it the C2' position, placing the methoxy group at the C4' position[2].

  • Alphabetization: The prefix "bromo" alphabetically precedes "methoxy".

Combining these logical steps yields the definitive PIN: 3-(2-bromo-4-methoxyphenyl)propanal .

IUPAC_Derivation Step1 Identify Principal Group Aldehyde (-al) Step2 Determine Parent Chain 3-Carbon Aliphatic (Propanal) Step1->Step2 Step3 Identify Substituent Aryl Ring at C3 Step2->Step3 Step4 Number Substituent Ring 1'-attachment, 2'-Bromo, 4'-Methoxy Step3->Step4 Step5 Assemble PIN 3-(2-bromo-4-methoxyphenyl)propanal Step4->Step5

Logic tree for deriving the IUPAC PIN based on 2013 Blue Book hierarchical rules.

Chemical Identifiers & Synonyms

To ensure precise cross-referencing across chemical databases (such as CAS and PubChem), the quantitative data and structural synonyms are summarized below[3],[4],[].

Property / IdentifierValue
Preferred IUPAC Name (PIN) 3-(2-bromo-4-methoxyphenyl)propanal
Systematic Synonym Benzenepropanal, 2-bromo-4-methoxy-
Trivial Synonym 2-bromo-4-methoxydihydrocinnamaldehyde
CAS Registry Number 1033221-02-1
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Precursor CAS 466639-53-2 (2-Bromo-1-iodo-4-methoxybenzene)

Chemoselective Synthesis: Protocol & Mechanistic Causality

The Causality of Precursor Selection

Synthesizing 3-(2-bromo-4-methoxyphenyl)propanal requires attaching a 3-carbon aldehyde chain to a heavily functionalized benzene ring. We utilize 2-bromo-1-iodo-4-methoxybenzene (CAS 466639-53-2) as the starting material[6],[7].

Why this specific precursor? In advanced drug synthesis, preserving the C-Br bond is critical for downstream functionalization. We exploit the thermodynamic difference in bond dissociation energies (BDE). The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). By carefully controlling the reaction temperature and utilizing a Palladium(0) catalyst, oxidative addition occurs exclusively at the C-I bond. This chemoselectivity entirely prevents the formation of bis-coupled polymeric byproducts.

Step-by-Step Methodology: Chemoselective Heck-Type Coupling
  • Catalyst & Reagent Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine 2-bromo-1-iodo-4-methoxybenzene (1.0 equiv)[7], Pd(OAc)₂ (0.05 equiv), and NaHCO₃ (2.0 equiv).

  • Solvent & Coupling Partner Addition: Inject anhydrous DMF (0.2 M relative to the aryl halide), followed by allyl alcohol (1.5 equiv). Note: Allyl alcohol serves a dual purpose as both the alkene coupling partner and the latent aldehyde source.

  • Controlled Heating: Stir the reaction mixture at 45 °C for 12 hours. Maintaining the temperature strictly below 50 °C is the causal factor that prevents the undesired activation of the C-Br bond.

  • Isomerization: Following the alkene insertion of allyl alcohol into the Ar-Pd-I complex,

    
    -hydride elimination yields an enol intermediate. This enol undergoes rapid, irreversible tautomerization to the thermodynamically favored aldehyde.
    
  • Workup & Purification: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

Chemoselective_Synthesis SM 2-Bromo-1-iodo- 4-methoxybenzene OxAdd Pd(0) Oxidative Addition (Selective for C-I) SM->OxAdd Insert Allyl Alcohol Insertion OxAdd->Insert Elim Beta-Hydride Elimination Insert->Elim Taut Enol-to-Aldehyde Tautomerization Elim->Taut Prod 3-(2-bromo-4-methoxyphenyl) propanal Taut->Prod

Chemoselective Heck-type coupling workflow exploiting C-I vs C-Br bond dissociation energies.

Analytical Validation (Self-Validating System)

A robust protocol must be a self-validating system. To confirm that the chemoselective synthesis was successful and that the C-Br bond remains intact, the isolated product must exhibit the following analytical signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Confirmation: A distinct triplet at ~9.7 ppm (1H, J = 1.5 Hz) validates the presence of the -CHO group and confirms that the enol successfully tautomerized.

    • Methoxy Confirmation: A sharp singlet at ~3.8 ppm (3H) confirms the -OCH3 group.

    • Regiochemistry (1,2,4-substitution): The aromatic region must show three distinct protons: a doublet at ~7.1 ppm (H6, ortho-coupling, J ~ 8.5 Hz), a doublet of doublets at ~6.8 ppm (H5, J = 8.5, 2.5 Hz), and a doublet at ~7.0 ppm (H3, meta-coupling, J ~ 2.5 Hz).

  • High-Resolution Mass Spectrometry (ESI-MS):

    • The exact monoisotopic mass of C₁₀H₁₁BrO₂ is 242.00. Because naturally occurring bromine exists as a near 1:1 ratio of ⁷⁹Br and ⁸¹Br, the mass spectrum must exhibit a characteristic doublet isotopic pattern at m/z 243.00 [M+H]⁺ and m/z 245.00[M+H]⁺ of equal intensity. The absence of this 1:1 doublet indicates a catastrophic failure (loss of the bromine handle).

References

  • [1] Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 | Source: International Union of Pure and Applied Chemistry (IUPAC) | URL: [Link]

  • [3] Title: 3-(2-bromo-4-methoxyphenyl)propanal - CAS 1033221-02-1 | Source: MolAid Chemical Database | URL: [Link]

  • [2] Title: Blue Book - IUPAC Nomenclature | Source: Queen Mary University of London | URL: [Link]

  • [6] Title: 2-Bromo-1-iodo-4-methoxybenzene | CAS#: 466639-53-2 | Source: ChemSrc | URL: [Link]

  • [7] Title: 2-Bromo-1-iodo-4-methoxybenzene Synthesis and Downstream Precursors | Source: ChemSrc | URL: [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Physicochemical Characterization of 2-bromo-4-methoxybenzenepropanal

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel compounds for which fundamental physicochemical data, such as melting and boiling points, are not yet cataloged. Benzenepropanal, 2-bromo-4-methoxy-, is one such molecule, absent from major chemical databases with experimentally determined thermal transition points. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a robust framework for both the theoretical estimation and experimental determination of these critical parameters. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Data Gap: The Absence of Documented Melting and Boiling Points

A thorough search of chemical literature and databases reveals no experimentally determined melting or boiling point data for 2-bromo-4-methoxybenzenepropanal. This absence necessitates a predictive and experimental approach to define these essential properties, which are foundational for purification, formulation, and quality control processes in a research and development setting.

Theoretical Estimation: An Informed Starting Point

Before embarking on experimental determination, theoretical estimation provides a valuable, albeit approximate, range for the expected melting and boiling points. These predictions are grounded in the principles of intermolecular forces and molecular structure.

The boiling and melting points of an organic molecule are primarily influenced by the strength of its intermolecular forces, molecular weight, and overall shape.[1][2] Larger molecules generally exhibit higher boiling and melting points due to increased London dispersion forces.[1][3] The presence of polar functional groups and the capacity for hydrogen bonding also significantly elevate these temperatures.[2][4]

For 2-bromo-4-methoxybenzenepropanal, we can anticipate the following contributions to its intermolecular forces:

  • London Dispersion Forces: As a molecule with a significant number of atoms, it will have notable London dispersion forces.

  • Dipole-Dipole Interactions: The presence of the electronegative bromine atom and the ether and aldehyde functional groups will create a net dipole moment, leading to dipole-dipole interactions.

  • Hydrogen Bonding: The aldehyde group does not possess a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor. However, the oxygen of the aldehyde and the ether can act as hydrogen bond acceptors, though this is a weaker interaction than in molecules with O-H or N-H bonds.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, can provide more precise estimations by correlating molecular descriptors with physical properties.[5][6][7] These tools leverage databases of known compounds to predict the properties of novel structures.[8][9]

Table 1: Predicted Physicochemical Properties of 2-bromo-4-methoxybenzenepropanal

PropertyPredicted ValueMethod of Prediction
Melting Point (°C)Not availableRequires specialized software
Boiling Point (°C)Not availableRequires specialized software

Note: Access to specialized computational chemistry software is required for accurate predictions. The values in this table are placeholders to illustrate how such data would be presented.

Experimental Determination: A Rigorous and Validating Approach

Given the absence of literature data, experimental determination is the definitive method for establishing the melting and boiling points of 2-bromo-4-methoxybenzenepropanal. The following protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.[10][11] Impurities typically broaden this range and lower the melting point.[10] This makes melting point determination a crucial indicator of purity.[10][11][12][13]

Experimental Protocol: Capillary Method

The capillary method is a widely accepted and pharmacopeia-recognized technique for melting point determination.[13][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-bromo-4-methoxybenzenepropanal is completely dry and in a fine, powdered form.[14]

    • Load the powdered sample into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[15][16]

    • Compact the sample by tapping the sealed end of the capillary tube on a hard surface.[17]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus. Calibration should be regularly performed with certified reference standards.[14][16]

    • Insert the capillary tube into the heating block of the apparatus.

  • Measurement:

    • Set the starting temperature to approximately 5°C below the expected melting point (if an estimate is available).[16]

    • Use a slow ramp rate of 1-2°C per minute near the expected melting point to ensure thermal equilibrium.[13][16]

    • Record the temperature at which the first signs of melting (collapse or softening) are observed (the onset point).[13][16]

    • Record the temperature at which the entire sample has turned into a clear liquid (the clear point).[13][16]

    • The melting point is reported as the range between the onset and clear points.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Compact Compact Sample Load->Compact Insert Insert Capillary Compact->Insert Calibrate Calibrate Apparatus Calibrate->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Range (Onset to Clear) Observe->Record

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[18]

Experimental Protocol: Micro-Boiling Point Method

This method is suitable when only a small amount of the sample is available.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Place a few milliliters of 2-bromo-4-methoxybenzenepropanal into a small test tube.[19]

    • Invert a sealed-end capillary tube and place it inside the test tube with the open end down.[19]

    • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.[20]

    • Immerse this assembly in a heating bath (e.g., mineral oil) within a beaker.[20]

  • Measurement:

    • Slowly heat the bath while stirring to ensure even temperature distribution.[17][18]

    • As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[18]

    • When a continuous and rapid stream of bubbles is observed, stop heating.[18]

    • As the apparatus cools, the bubbling will slow and stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.[18][19]

Diagram 2: Experimental Setup for Micro-Boiling Point Determination

BoilingPointSetup cluster_beaker Heating Bath (Beaker with Oil) cluster_stand Support Stand TestTube Test Tube with Sample Capillary Inverted Capillary TestTube->Capillary contains Thermometer Thermometer Thermometer->TestTube measures temp of Clamp Clamp Clamp->Thermometer holds

Caption: Diagram of the micro-boiling point determination apparatus.

Significance in a Drug Development Context

The accurate determination of melting and boiling points is not merely an academic exercise; it has profound implications in the field of drug development:

  • Purity Assessment: A sharp melting point range is a primary indicator of a compound's purity.[10][13] This is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).

  • Compound Identification and Characterization: These physical constants are characteristic of a compound and are used for its identification and characterization.[10][12]

  • Formulation Development: The melting point influences the choice of formulation strategies, such as hot-melt extrusion or spray drying. It also has a relationship with a drug's solubility and absorption potential.[21]

  • Process Chemistry: Boiling point data is essential for developing purification techniques like distillation and for setting drying conditions during synthesis.

  • Regulatory Compliance: Regulatory bodies like the USP (United States Pharmacopeia) have specific protocols for melting point determination, making it a key component of quality control and regulatory submissions.[13][16]

Conclusion

While the boiling and melting points of 2-bromo-4-methoxybenzenepropanal are not currently documented, this guide provides a comprehensive framework for their determination. By integrating theoretical predictions with rigorous, self-validating experimental protocols, researchers and drug development professionals can confidently characterize this and other novel compounds. This systematic approach ensures the generation of reliable data that is crucial for advancing chemical synthesis and pharmaceutical development.

References

  • Introductory Organic Chemistry. (n.d.). 3.3 Melting points and Boiling Points. Open Oregon Educational Resources. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Chemistry. Retrieved from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. (n.d.). California Air Resources Board. Retrieved from [Link]

  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). ACS Publications. Retrieved from [Link]

  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved from [Link]

  • Physical Properties of Organic Molecules. (n.d.). Sketchy. Retrieved from [Link]

  • Predicting Molecular Properties via Computational Chemistry. (n.d.). J-Star Research. Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 939-948. Retrieved from [Link]

  • Boiling Point Determination Procedure. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Melting point determination: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved from [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Loudoun County Public Schools. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Lambda Photometrics. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Benzenepropanal, 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, high-purity synthetic protocol for Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal).

This guide prioritizes chemoselectivity , specifically addressing the challenge of reducing the propyl chain without debrominating the aromatic ring—a common failure point in standard Pd/C hydrogenation protocols.

Abstract

The synthesis of 3-(2-bromo-4-methoxyphenyl)propanal is a critical intermediate step in the development of GPCR antagonists and kinase inhibitors. Standard reduction techniques often fail due to the lability of the aryl bromide bond under catalytic hydrogenation conditions. This protocol details a robust, four-stage synthetic route: (1) Horner-Wadsworth-Emmons olefination, (2) Chemoselective hydrogenation using Wilkinson’s Catalyst to preserve the aryl halide, (3) Hydride reduction to the alcohol, and (4) Mild oxidation to the target aldehyde. This pathway ensures >95% purity and eliminates common debrominated by-products.

Retrosynthetic Analysis

To maintain the integrity of the C–Br bond while constructing the saturated aldehyde chain, we disconnect the target at the C1–C2 bond (oxidation) and the C2–C3 bond (olefination).

Retrosynthesis Target Target: Benzenepropanal, 2-bromo-4-methoxy- Alcohol Intermediate 3: Alcohol Derivative Target->Alcohol Oxidation (DMP) Ester_Sat Intermediate 2: Saturated Ester (Critical Step) Alcohol->Ester_Sat Reduction (LAH) Ester_Unsat Intermediate 1: Cinnamate Ester Ester_Sat->Ester_Unsat Sel. Hydrogenation (Wilkinson's Cat.) Start Starting Material: 2-Bromo-4-methoxybenzaldehyde Ester_Unsat->Start HWE Olefination

Caption: Retrosynthetic disconnection revealing the linear assembly strategy.

Detailed Experimental Protocol

Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the aldehyde to the


-unsaturated ester.
Rationale:  The HWE reaction is preferred over the Wittig reaction for its exclusive E-selectivity and easier removal of phosphate by-products.
  • Reagents:

    • 2-Bromo-4-methoxybenzaldehyde (1.0 eq)

    • Triethyl phosphonoacetate (1.2 eq)

    • Sodium hydride (60% dispersion in oil, 1.3 eq)

    • THF (Anhydrous)

  • Protocol:

    • Suspend NaH (1.3 eq) in anhydrous THF at 0°C under

      
       atmosphere.
      
    • Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min until gas evolution ceases (formation of the phosphonate carbanion).

    • Add a solution of 2-Bromo-4-methoxybenzaldehyde (1.0 eq) in THF dropwise.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice-cold saturated

      
      .
      
    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Expected Yield: 90-95%

  • Product: Ethyl (E)-3-(2-bromo-4-methoxyphenyl)acrylate.

Stage 2: Chemoselective Hydrogenation (The Critical Step)

Objective: Reduce the alkene without debrominating the aromatic ring. Rationale: Standard Pd/C hydrogenation will strip the bromine atom (hydrodehalogenation). Wilkinson’s Catalyst (


) is a homogeneous catalyst that selectively reduces alkenes while leaving aryl halides intact.
  • Reagents:

    • Ethyl (E)-3-(2-bromo-4-methoxyphenyl)acrylate (1.0 eq)

    • Wilkinson’s Catalyst (

      
      , 2-5 mol%)
      
    • Benzene/Ethanol (1:1) or Toluene

    • Hydrogen Gas (

      
      , balloon pressure)
      
  • Protocol:

    • Dissolve the acrylate ester in degassed Benzene/Ethanol (1:1).

    • Add Wilkinson’s Catalyst (3 mol%).

    • Purge the flask with

      
       (balloon) three times.
      
    • Stir vigorously at RT for 12–24 hours. Monitor by TLC (disappearance of UV-active alkene spot).

    • Workup: Concentrate the solvent.

    • Purification: Pass through a short plug of silica gel to remove the rhodium catalyst. Elute with ether/hexanes.

  • Expected Yield: 85-90%

  • Product: Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate.

Stage 3: Exhaustive Reduction to Alcohol

Objective: Convert the ester to the primary alcohol. Rationale: Lithium Aluminum Hydride (LAH) is efficient. Since the alkene is already reduced, there is no risk of side reactions if temperature is controlled.

  • Reagents:

    • Saturated Ester from Stage 2 (1.0 eq)

    • 
       (2.0 eq)
      
    • THF (Anhydrous)

  • Protocol:

    • Cool a solution of

      
       in THF to 0°C.
      
    • Add the ester (dissolved in THF) dropwise to control exotherm.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Fieser Quench: Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is the weight of LAH in grams.
    • Filter the granular white precipitate. Concentrate the filtrate.

  • Expected Yield: >95%

  • Product: 3-(2-bromo-4-methoxyphenyl)propan-1-ol.[2]

Stage 4: Controlled Oxidation to Aldehyde

Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Rationale: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation for its operational simplicity, lack of noxious by-products (like dimethyl sulfide), and mild conditions that preserve the ether and bromide.

  • Reagents:

    • Alcohol from Stage 3 (1.0 eq)

    • Dess-Martin Periodinane (1.1 eq)

    • Dichloromethane (DCM)

    • 
       (excess)
      
  • Protocol:

    • Dissolve the alcohol in DCM. Add

      
       (to buffer acidic by-products).
      
    • Add DMP (1.1 eq) at 0°C.

    • Warm to RT and stir for 1–2 hours.

    • Quench: Add a 1:1 mixture of saturated

      
       and 
      
      
      
      (sodium thiosulfate) to destroy unreacted periodinane. Stir vigorously until the biphasic layers are clear.
    • Extraction: Extract with DCM. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to isolate the pure aldehyde, as aldehydes can be unstable on silica if left too long.

  • Expected Yield: 85-90%

  • Final Product: Benzenepropanal, 2-bromo-4-methoxy- .

Reaction Workflow Diagram

Workflow Step1 Step 1: Olefination (HWE Reaction) Reagent: (EtO)2P(O)CH2COOEt Target: Unsaturated Ester Step2 Step 2: Selective Hydrogenation (Wilkinson's Cat) Reagent: RhCl(PPh3)3, H2 Target: Saturated Ester Step1->Step2 95% Yield Step3 Step 3: Reduction (Hydride Transfer) Reagent: LiAlH4 Target: Primary Alcohol Step2->Step3 88% Yield Step4 Step 4: Oxidation (Dess-Martin) Reagent: DMP Target: Final Aldehyde Step3->Step4 92% Yield

Caption: Step-by-step reaction workflow with expected yields and key reagents.

Quantitative Data Summary

ParameterStage 1 (HWE)Stage 2 (Hydrogenation)Stage 3 (Reduction)Stage 4 (Oxidation)
Reagent Triethyl phosphonoacetate


Dess-Martin Periodinane
Solvent THFBenzene/EtOH (1:1)THFDCM
Temp 0°C

RT
RT0°C

RT
0°C

RT
Time 4 h12-24 h2 h2 h
Yield 90-95%85-90%>95%85-90%
Key Risk EnolizationDebromination Over-reductionOver-oxidation (Acid)

Safety & Troubleshooting

Safety Protocols
  • Aryl Bromides: Organobromides can be toxic and irritants. Handle in a fume hood.

  • Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and the system is free of leaks during hydrogenation.

  • Dess-Martin Periodinane: Potentially explosive if heated under confinement. Store at 4°C and never heat the reaction mixture above 40°C.

Troubleshooting Guide
  • Issue: Loss of Bromine (Debromination)

    • Cause: Use of Pd/C or excessive pressure/temperature during hydrogenation.

    • Solution: Switch strictly to Wilkinson’s Catalyst or use Diimide generated in situ (

      
       + AcOH).
      
  • Issue: Low Yield in HWE

    • Cause: Moisture in THF or old NaH.

    • Solution: Distill THF over Sodium/Benzophenone and use fresh NaH.

  • Issue: Aldehyde Decomposition

    • Cause: Oxidation of the final product by air (auto-oxidation) to carboxylic acid.

    • Solution: Store the final aldehyde under Argon at -20°C. Use immediately for the next step (e.g., reductive amination) if possible.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (Stereochemistry, Mechanism, and Selected Synthetic Aspects)." Chemical Reviews, 89(4), 863–927. Link

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives." Journal of the Chemical Society A, 1711–1732. Link

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Boutureira, O., et al. (2006). "Fluorinated Phenylpropanoids as Potential New Agents for Melanoma Treatment." Journal of Medicinal Chemistry, 49, 6425. (Demonstrates analogous phenylpropanal synthesis). Link

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromo-4-methoxybenzenepropanal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxybenzenepropanal presents a unique intersection of steric, electronic, and chemoselective challenges. As a highly functionalized building block, this substrate is frequently utilized in the synthesis of complex pharmaceuticals and natural products. However, the presence of an enolizable, base-sensitive aliphatic aldehyde (-CHO) and an electron-donating methoxy (-OMe) group requires precise tuning of the catalytic system.

This application note provides a self-validating, highly optimized protocol utilizing a Buchwald precatalyst (XPhos Pd G2) and a mild phosphate base to achieve near-quantitative yields while completely suppressing aldehyde degradation pathways.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

Designing a successful coupling protocol for this substrate requires moving beyond generic conditions and addressing three specific molecular liabilities:

  • Electronic Deactivation : The para-methoxy group donates electron density into the aromatic ring via resonance, strengthening the C–Br bond and increasing the activation energy required for the initial oxidative addition of Pd(0)[1].

  • Steric Hindrance : The propanal chain is situated ortho to the bromide, creating a sterically congested reactive site that can block the approach of standard multi-ligated palladium complexes.

  • Aldehyde Sensitivity : The aliphatic aldehyde is highly susceptible to base-catalyzed aldol condensation, enolization, and Cannizzaro-type disproportionation at elevated temperatures.

The Causality of Experimental Choices

To overcome these barriers, we employ XPhos Pd G2 in a biphasic THF/H₂O solvent system with K₃PO₄ .

  • Catalyst Selection : The use of Buchwald's second-generation precatalysts, such as XPhos Pd G2, enables rapid in situ generation of the highly active, monoligated Pd(0) species under remarkably mild conditions[2]. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the deactivated C–Br bond, while its bulky biaryl framework accommodates the ortho-steric bulk.

  • Base & Solvent Selection : Triflates and base-sensitive functional groups (like aldehydes) require weak, non-aqueous or mildly aqueous basic conditions; powdered or aqueous K₃PO₄ provides suitable conditions for cross-coupling without triggering degradation[3]. K₃PO₄ is strong enough to form the reactive boronate complex required for transmetalation but too weak to deprotonate the α-carbon of the propanal chain. Aqueous biphasic conditions have proven highly effective for the mild diversification of functionalized aryl halides[4].

Mechanism A XPhos Pd G2 Precatalyst (Stable, Rapid Activation) B Active Pd(0)-XPhos (Monoligated Species) A->B Mild Base / 40°C C Oxidative Addition (Overcomes -OMe deactivation) B->C 2-bromo-4-methoxybenzenepropanal D Transmetalation (K3PO4 activates Boronic Acid) C->D Ar-B(OH)2 E Reductive Elimination (Product Release) D->E E->B Catalytic Cycle F Aldehyde Protection (Mild base prevents Aldol) F->D Critical Control Point

Caption: Catalytic cycle highlighting chemoselective control points for aldehyde preservation.

Reaction Optimization Data

The following table summarizes the quantitative data driving the protocol design. The general Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, but the efficiency of these steps varies drastically based on the reagents chosen[1].

EntryCatalyst (mol %)Base (equiv)Solvent SystemTemp (°C)Yield (%)Aldol Byproduct (%)
1Pd(PPh₃)₄ (5.0)Na₂CO₃ (2.0)Toluene/EtOH/H₂O803545
2Pd(dppf)Cl₂ (5.0)K₂CO₃ (2.0)1,4-Dioxane/H₂O606215
3SPhos Pd G2 (2.0)KF (3.0)THF/H₂O (4:1)4089< 1
4 XPhos Pd G2 (2.0) K₃PO₄ (2.0) THF/H₂O (4:1) 40 94 < 1

Data Interpretation: Traditional conditions (Entry 1) destroy the substrate via base-catalyzed aldol condensation. Shifting to a highly active precatalyst and a mild phosphate base (Entry 4) allows the reaction to proceed at 40 °C, preserving the aldehyde completely while achieving near-quantitative conversion.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating. Key diagnostic indicators are embedded within the steps to ensure the researcher can verify success in real-time.

Materials Required
  • Substrate : 2-bromo-4-methoxybenzenepropanal (1.0 mmol, 243.1 mg)

  • Coupling Partner : p-Tolylboronic acid (1.5 mmol, 203.9 mg)

  • Catalyst : XPhos Pd G2 (0.02 mmol, 2 mol %, 15.7 mg)

  • Base : K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvents : THF (4.0 mL), Deionized H₂O (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methoxybenzenepropanal, p-tolylboronic acid, and K₃PO₄.

  • In a separate flask, prepare a 4:1 mixture of THF and H₂O. Sparge the solvent mixture with dry Nitrogen (N₂) or Argon for 15 minutes.

    • Self-Validation: Degassing is complete when dissolved gas microbubbles cease forming at the sparging needle tip. Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

Step 2: Catalyst Addition & Reaction Initiation

  • Transfer 5.0 mL of the degassed THF/H₂O mixture to the reaction vial under a positive flow of N₂.

  • Add the XPhos Pd G2 precatalyst in one portion. Seal the vial with a PTFE-lined septum cap.

  • Place the vial in a pre-heated oil bath or heating block at 40 °C and stir vigorously (800 rpm) for 4 to 12 hours.

    • Self-Validation: The biphasic mixture will initially appear as a suspension but will transition to a homogeneous light yellow/brown solution as the precatalyst activates and the base dissolves.

Step 3: Reaction Monitoring

  • After 4 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Eluent: 4:1 Hexanes/EtOAc).

    • Self-Validation: The starting aryl bromide (R_f ~0.6) should be completely consumed. The desired cross-coupled product will appear as a new, strongly UV-active spot at R_f ~0.4. If the product spot exhibits significant streaking towards the baseline, it indicates premature aldehyde degradation (check temperature control).

Step 4: Quenching & Workup

  • Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 10 mL).

    • Self-Validation: A clean phase separation indicates successful partitioning. If an emulsion forms (often due to phosphine oxides), filter the biphasic mixture through a 1-inch pad of Celite before separating the layers.

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 20% EtOAc in Hexanes.

  • Pool the fractions containing the pure product (R_f ~0.4) and concentrate to afford the functionalized biaryl propanal.

Workflow N1 1. Reagent Prep (Weigh Substrates) N2 2. Degassing (THF/H2O Sparging) N1->N2 N3 3. Reaction (40°C, 4-12h) N2->N3 N4 4. Quench (EtOAc / Brine) N3->N4 N5 5. Purification (Silica Gel CC) N4->N5

Caption: Step-by-step experimental workflow for the mild Suzuki-Miyaura coupling.

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: nih.gov URL:[Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid Source: nih.gov URL: [Link]

  • Cross-coupling reactions of organoborons with organic halides Source: jyu.fi (University of Jyväskylä) URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Application Note: Benzenepropanal, 2-bromo-4-methoxy- as a Versatile Bifunctional Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the demand for highly modular, orthogonally reactive building blocks is paramount. Benzenepropanal, 2-bromo-4-methoxy- (CAS: 1033221-02-1) serves as a privileged pharmaceutical intermediate due to its unique trifunctional architecture[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic scaffold. Its value lies in the precise spatial arrangement of its functional groups:

  • The Propanal Chain: Provides a flexible three-carbon linker. This specific spacing is a recognized pharmacophore in CNS therapeutics, crucial for binding to G-protein coupled receptors (GPCRs) and synthesizing acetylcholinesterase inhibitors like galanthamine and tacrine analogues[2],[3].

  • The 2-Bromo Substituent: Acts as a robust handle for transition-metal-catalyzed C-C and C-N cross-coupling. Its ortho relationship to the alkyl chain enables downstream intramolecular cyclizations.

  • The 4-Methoxy Group: Functions as an electron-donating group (EDG) that modulates the oxidative addition rate of the adjacent C-Br bond[4]. It also serves as a protected phenol, which can be demethylated late-stage to provide critical hydrogen-bonding interactions in the target Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Profiling
PropertyValue / DescriptionStrategic Implication
CAS Number 1033221-02-1[5]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H11BrO2[1]Defines the exact mass for mass spectrometry (MS) tracking.
Molecular Weight 243.1 g/mol [1]Low molecular weight allows significant downstream elaboration without exceeding Lipinski's Rule of 5.
Reactivity Profile Electrophilic (Aldehyde) + Cross-Coupling Ready (Bromide)Enables orthogonal, multi-step synthesis without the need for excessive protecting group manipulation.

Application Workflow 1: Chemoselective Reductive Amination

Mechanistic Causality

To build the basic amine core required for many neuroactive APIs, the propanal group must be converted to an amine. The aldehyde moiety is highly susceptible to nucleophilic attack by primary or secondary amines, forming a transient imine[6].

The critical choice here is the reducing agent. Using strong hydrides (like LiAlH4) would indiscriminately reduce the aldehyde to an alcohol or potentially cause dehalogenation of the aryl bromide. Therefore, Sodium Cyanoborohydride (NaBH3CN) is selected. NaBH3CN is stable at slightly acidic pH (pH 5–6), which is exactly the environment required to protonate the aldehyde, accelerating imine formation, while exclusively reducing the protonated imine over the unreacted aldehyde[2]. Recent advances also demonstrate that heterogeneous catalysts like TiOx-C can achieve this under mild conditions[7], but NaBH3CN remains the benchtop standard.

ReductiveAmination A Benzenepropanal, 2-bromo-4-methoxy- C Hemiaminal Intermediate A->C Nucleophilic Addition (pH 5-6) B Primary Amine (R-NH2) B->C D Imine Intermediate C->D -H2O E β-Chiral Amine Target API D->E NaBH3CN Reduction

Figure 1: Pathway of chemoselective reductive amination of the propanal moiety.

Protocol A: Step-by-Step Reductive Amination

Self-Validating System: This protocol incorporates in-process controls to ensure the aryl bromide remains intact.

  • Preparation: In an oven-dried round-bottom flask under inert argon, dissolve Benzenepropanal, 2-bromo-4-methoxy- (1.0 eq) and the target primary amine (1.2 eq) in anhydrous methanol (0.2 M).

  • pH Adjustment: Add catalytic glacial acetic acid dropwise until the pH reaches 5.5. Causality: This specific pH activates the carbonyl carbon for nucleophilic attack without neutralizing the nucleophilic amine.

  • Imine Formation: Stir at room temperature for 2 hours.

    • Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the aldehyde mass (m/z 243.1) and the appearance of the imine mass[6].

  • Reduction: Cool the reaction to 0 °C. Add NaBH3CN (1.5 eq) in three portions over 15 minutes to control the exothermic hydrogen gas evolution.

  • Completion & Workup: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Application Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Once the amine is established (or prior, depending on the synthetic route), the 2-bromo position can be utilized to build biaryl architectures.

The reactivity of the 2-bromoanisole motif is governed by competing electronic and steric effects. The methoxy group donates electron density via resonance, which can slow down the oxidative addition of Pd(0) into the C-Br bond[4]. Furthermore, the ortho substitution creates significant steric bulk. To overcome this, we utilize RuPhos or dppf as ligands. These bulky, electron-rich phosphines stabilize the active Pd(0) species and accelerate oxidative addition, ensuring high yields even with sterically hindered substrates[8]. Aqueous micellar conditions can also be employed to enhance mass transfer[9].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (C-Br Cleavage) PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans Transmetalation (Arylboronic Acid) PdII_Trans->Pd0 Reductive Elimination Product Biaryl Framework (API Intermediate) PdII_Trans->Product Product Release

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the 2-bromo position.

Protocol B: Step-by-Step Suzuki-Miyaura Coupling

Self-Validating System: The protocol relies on strict deoxygenation to prevent homocoupling and catalyst degradation.

  • Reagent Loading: Charge a Schlenk flask with the brominated intermediate (1.0 eq), the desired arylboronic acid (1.3 eq), Pd(OAc)2 (2.5 mol%), and RuPhos (5 mol%)[8].

  • Base Addition: Add finely ground, anhydrous K3PO4 (2.0 eq). Causality: K3PO4 is a mild base that facilitates transmetalation without causing base-catalyzed side reactions (like aldol condensation if the aldehyde is unprotected).

  • Solvent & Degassing: Add a 10:1 mixture of Toluene/Water. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the formation of unreactive Pd(II) black.

  • Reaction: Heat the mixture to 100 °C for 12 hours under argon[8].

    • Validation Check: Analyze the crude mixture via GC-MS. The shift from the starting material's distinct isotopic bromine pattern (1:1 ratio for 79Br/81Br) to a single product mass peak confirms successful dehalogenative cross-coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography.

Quantitative Data Summary

The following table synthesizes expected yields and conditions based on established literature for these specific structural motifs, providing a benchmark for your internal process development.

Table 2: Benchmark Reaction Parameters & Expected Outcomes
Reaction TypeCatalyst / Reagent SystemSolvent / TempExpected YieldKey Analytical MarkerRef
Reductive Amination NaBH3CN (1.5 eq), AcOH (cat.)MeOH, 0 °C to RT75% - 85%Loss of m/z 243.1; Appearance of [M+H]+ for amine.[2],[6]
Reductive Amination (Flow) TiOx-C (Heterogeneous)Aqueous Micellar, RT>90%High chemoselectivity (>99%) for amine over alcohol.[7],[6]
Suzuki Cross-Coupling Pd(OAc)2 (2.5 mol%), RuPhosToluene/H2O, 100 °C80% - 92%Loss of 1:1 Br isotopic signature in MS.[8]
Suzuki (Aqueous Media) Pd(II) / PTA-LigandsWater, 80 °C60% - 85%Environmentally benign; easy product extraction.[9]

References

  • 3-(2-bromo-4-methoxyphenyl)propanal - CAS号1033221 ... - 摩熵化学 . molaid.com. 1

  • CA2368966A1 - New derivatives and analogues of galanthamine - Google Patents . google.com. 2

  • Total Synthesis of Pulmonarin B and Design of Brominated Phenylacetic Acid/Tacrine Hybrids: Marine Pharmacophore Inspired Discovery of New ChE and Aβ Aggregation Inhibitors - PMC . nih.gov. 3

  • 3-(2-bromo-4-methoxyphenyl)propanal - CAS号1033221 ... - 摩熵化学 . molaid.com. 5

  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Organic Letters . acs.org. 8

  • Comparative Reactivity in Cross-Coupling Reactions: 1-(Allyloxy)-2-bromobenzene vs. 2-Bromoanisole . benchchem.com. 4

  • One catalyst for two uses: TiOx–C acts as either a photocatalyst or thermocatalyst to promote reductive amination . rsc.org. 7

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC . nih.gov. 9

  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor . rsc.org. 6

Sources

Application Note: Chemoselective Grignard Strategies for 2-Bromo-4-methoxybenzenepropanal in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In advanced active pharmaceutical ingredient (API) synthesis, bifunctional building blocks present both opportunities and chemoselectivity challenges. 2-Bromo-4-methoxybenzenepropanal is a prime example, possessing both a highly electrophilic aldehyde moiety and a latent nucleophilic aryl bromide.

Designing a Grignard reaction with this substrate requires strict control over reaction pathways. The fundamental causality driving these choices lies in the kinetic differences between nucleophilic addition and halogen-metal exchange [1]:

  • The Aldehyde LUMO: The carbonyl carbon is highly polarized, making its Lowest Unoccupied Molecular Orbital (LUMO) highly accessible. Standard Grignard reagents will attack this position almost instantaneously at 0 °C.

  • The Aryl C–Br Bond: The carbon-halogen bond is kinetically stable to standard alkylmagnesium halides at low temperatures. However, when treated with highly basic, monomeric ate-complexes (like Knochel's Turbo-Grignard), rapid halogen-metal exchange occurs [2].

This application note details two self-validating, divergent protocols: Pathway A (utilizing the molecule as an electrophilic substrate) and Pathway B (converting the molecule into a nucleophilic reagent).

Divergent Synthetic Workflows

G SM 2-Bromo-4-methoxy benzenepropanal PathA Pathway A: Grignard Addition SM->PathA MeMgBr, THF, 0°C PathB1 1. Acetal Protection SM->PathB1 Ethylene Glycol, TsOH ProdA Secondary Alcohol (Aryl Bromide Intact) PathA->ProdA PathB2 2. iPrMgCl·LiCl (Turbo Grignard) PathB1->PathB2 PathB3 3. Electrophile & Deprotect PathB2->PathB3 ProdB Functionalized Aryl Aldehyde PathB3->ProdB

Divergent chemoselective Grignard workflows for 2-bromo-4-methoxybenzenepropanal.

Pathway A: Substrate Mode (Nucleophilic Addition)

When 2-bromo-4-methoxybenzenepropanal acts as the electrophile, the goal is to selectively alkylate the aldehyde without triggering halogen-metal exchange at the aryl bromide.

Causality & Optimization

By maintaining the reaction temperature strictly at 0 °C and using a slight excess (1.1 equivalents) of a standard Grignard reagent (e.g., Methylmagnesium bromide), the addition to the carbonyl outpaces any competing oxidative addition or exchange. The aryl bromide remains fully intact for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Table 1: Optimization of Chemoselective Grignard Addition (Pathway A)

EntryReagentTemp (°C)Time (h)Conversion (%)Chemoselectivity (Aldehyde Addition vs. Br Exchange)
1MeMgBr (1.1 eq)251.0>99%85 : 15 (Significant debromination observed)
2MeMgBr (1.1 eq)01.0>99%>99 : 1 (Optimal conditions)
3MeMgBr (2.0 eq)02.0>99%92 : 8 (Excess reagent promotes side reactions)
4PhMgBr (1.1 eq)01.598%>99 : 1 (Broadly applicable to aryl Grignards)
Step-by-Step Protocol: Synthesis of 4-(2-bromo-4-methoxyphenyl)butan-2-ol

Self-Validation Checkpoint: The disappearance of the aldehyde proton (~9.7 ppm) in 1H-NMR confirms reaction completion.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Substrate Loading: Dissolve 2-bromo-4-methoxybenzenepropanal (5.0 mmol, 1.21 g) in anhydrous THF (25 mL) to create a 0.2 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Dropwise add Methylmagnesium bromide (

    
    , 3.0 M in diethyl ether, 1.83 mL, 5.5 mmol) over 10 minutes using a syringe pump.
    
  • Monitoring: Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active starting material spot (

    
     ~0.6) should disappear, replaced by a more polar alcohol spot (
    
    
    
    ~0.3).
  • Quench & Workup: Slowly quench the reaction by adding saturated aqueous

    
     (10 mL) dropwise. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Pathway B: Reagent Mode (Turbo-Grignard Generation)

To utilize the aryl bromide as a nucleophile, the highly reactive aldehyde must first be masked. Following acetal protection, Knochel's Turbo-Grignard reagent (


) is employed to perform a halogen-metal exchange [2].
The Role of Lithium Chloride (Causality)

Standard isopropylmagnesium chloride exists as polymeric aggregates in THF due to the Schlenk equilibrium, rendering it insufficiently basic to exchange with electron-rich aryl bromides (like our methoxy-substituted substrate). The addition of stoichiometric


 breaks these aggregates, forming a highly reactive, monomeric ate-complex. This allows for rapid Br/Mg exchange at mild temperatures (-15 °C), preventing the degradation of the methoxy ether or the protected acetal.

G A Acetal-Protected Aryl Bromide C Transition State: Halogen-Metal Exchange A->C B iPrMgCl·LiCl Complex (Highly reactive monomer) B->C D Arylmagnesium Chloride ·LiCl Complex C->D Rapid at -15°C E iPr-Br (Byproduct) C->E

Mechanism of Turbo-Grignard halogen-metal exchange via an ate-complex transition state.

Reagent Stoichiometry

Table 2: Stoichiometry for Turbo-Grignard Exchange & Trapping

ReagentMW ( g/mol )EquivalentsAmountRole
Acetal-Protected SM287.151.05.0 mmolSubstrate

(1.3 M)
N/A1.24.6 mLHalogen-Metal Exchange
Anhydrous DMF73.092.010.0 mmolElectrophile (Formylation)
1M HCl (aq)36.46Excess20 mLQuench / Deprotection
Step-by-Step Protocol: Synthesis of 2-(3-oxopropyl)-5-methoxybenzaldehyde

Self-Validation Checkpoint: Prior to adding the electrophile, quench a 0.1 mL aliquot of the reaction mixture with iodine (


). GC-MS analysis should show >95% conversion to the iodinated intermediate, validating successful Grignard formation.

Step 1: Acetal Protection

  • Combine 2-bromo-4-methoxybenzenepropanal (5.0 mmol), ethylene glycol (7.5 mmol), and catalytic p-Toluenesulfonic acid (0.25 mmol) in toluene (30 mL).

  • Reflux under a Dean-Stark trap for 4 hours until water ceases to collect.

  • Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield the 1,3-dioxolane protected intermediate.

Step 2: Turbo-Grignard Exchange

  • Dissolve the protected intermediate in anhydrous THF (15 mL) in a flame-dried Schlenk flask under Argon.

  • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Dropwise add

    
     (1.3 M in THF, 4.6 mL, 6.0 mmol). Stir the mixture at -15 °C for 2 hours. The solution will typically turn a deep yellow/brown, indicating the formation of the arylmagnesium species.
    

Step 3: Electrophilic Trapping & Deprotection

  • To the active Grignard reagent at -15 °C, rapidly inject anhydrous N,N-Dimethylformamide (DMF) (10.0 mmol).

  • Allow the reaction to warm to room temperature over 1 hour.

  • To quench the reaction and simultaneously deprotect the acetal, add 1M HCl (20 mL) and THF (10 mL). Stir vigorously at room temperature for 3 hours.

  • Extract with EtOAc (3 × 20 mL), wash with brine, dry, and purify via silica gel chromatography to isolate the dialdehyde product.

References

  • Teixeira, J. M., et al. "Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent." Journal of Chemical Education, 2010. URL:[Link]

  • Haas, D., Hammann, J. M., et al. "Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey." Chemical Communications, 2015. URL:[Link]

Solvent Selection for Reactions of 2-Bromo-4-methoxy Substituted Propanal: A Strategic Approach to Maximizing Yield and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

2-bromo-4-methoxy substituted propanal and its analogs are versatile intermediates in organic synthesis, prized for the dual reactivity of the aldehyde and the α-bromo center. However, harnessing this reactivity to achieve a desired chemical outcome—be it nucleophilic substitution or elimination—is critically dependent on the judicious selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for solvent selection. We will delve into the physicochemical properties of the substrate, explore the mechanistic implications of solvent choice, and provide detailed, field-proven protocols for achieving high-yield, selective transformations.

Understanding the Substrate: Physicochemical Landscape

The reactivity of 2-bromo-4-methoxy substituted propanal is governed by a delicate interplay of its functional groups. Understanding its electronic and steric properties is the first step in designing a successful reaction.

  • α-Bromo Position: The bromine atom is a good leaving group and its electron-withdrawing nature makes the α-proton acidic, opening pathways for both substitution (SN2) and elimination (E2) reactions.

  • Aldehyde Group: The carbonyl group is highly polarized, susceptible to nucleophilic attack, and can participate in various condensation reactions. It also has a tendency to form enols, especially under acidic conditions, which is a key step in reactions like α-halogenation.[1][2]

  • 4-Methoxy Aromatic Ring: The methoxy group is an electron-donating group, activating the aromatic ring. While not the primary site of reactivity in the context of the α-bromo aldehyde, it influences the overall electron density of the molecule.

The molecule's polarity makes it soluble in a range of organic solvents, from moderately polar ethers like THF to highly polar aprotic solvents like DMF and DMSO.[3] However, its stability can be a concern. Aldehydes, particularly in the presence of acid byproducts like HBr, are prone to polymerization, a side reaction that can significantly lower yields.[4] The choice of solvent can influence the rates of these degradation pathways.

The Core of Selectivity: Solvent Effects on Reaction Mechanisms

The solvent does more than just dissolve reactants; it is an active participant in the reaction, influencing kinetics and determining which of several possible reaction pathways is favored. For 2-bromo-4-methoxy substituted propanal, the primary competition is between SN2 and E2 pathways.

Solvent Classes at a Glance

To make an informed decision, one must first understand the fundamental properties of common solvent classes.

Solvent ClassExamplesKey CharacteristicsImpact on SN2/E2 Reactions
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), AcetoneHigh dipole moment; do not have acidic protons.Favors SN2 . Solvates cations well but leaves anions (nucleophiles) poorly solvated and highly reactive.[5]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH)High dipole moment; contain acidic protons (e.g., -OH, -COOH).Favors SN1/E1 . Stabilizes both carbocations and leaving groups. Can slow SN2 by solvating the nucleophile.
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM), THF, Diethyl EtherLow dipole moment; do not have acidic protons.Favors E2 , especially with strong, bulky bases. Lower polarity can disfavor charge separation needed for SN reactions.
Directing the Reaction: SN2 vs. E2

The workflow below illustrates the decision-making process for selecting a solvent system to favor either nucleophilic substitution or elimination.

G start Start: Desired Transformation with 2-bromo-4-methoxy substituted propanal desired_outcome What is the desired product? start->desired_outcome sn2_path α-Substitution Product (e.g., α-amino, α-alkoxy aldehyde) desired_outcome->sn2_path Substitution e2_path α,β-Unsaturated Product (e.g., 4-methoxy cinnamaldehyde) desired_outcome->e2_path Elimination sn2_solvent_choice Choose a Polar Aprotic Solvent (DMF, Acetonitrile, DMSO) sn2_path->sn2_solvent_choice e2_solvent_choice Choose a Nonpolar or Moderately Polar Aprotic Solvent (Toluene, THF, DCM) e2_path->e2_solvent_choice sn2_reason Why? Maximizes nucleophile reactivity by minimizing solvation of the anion. sn2_solvent_choice->sn2_reason e2_reason Why? Less polarity favors the concerted E2 pathway. Pair with a sterically hindered, non-nucleophilic base (e.g., DBU, Pyridine). e2_solvent_choice->e2_reason

Caption: Solvent selection workflow for 2-bromo-4-methoxy substituted propanal.

Field-Proven Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SN2 and E2 reactions, representing common transformations of α-bromo aldehydes.

Protocol 1: Nucleophilic Substitution (SN2) with a Secondary Amine

This protocol details the synthesis of an α-amino aldehyde derivative, a valuable scaffold in medicinal chemistry. The SN2 mechanism is favored by using a polar aprotic solvent.

G sub 2-bromo-4-methoxy substituted propanal sol Solvent: Acetonitrile (MeCN) sub->sol nuc Secondary Amine (e.g., Morpholine) + Mild Base (K₂CO₃) nuc->sol prod α-morpholino-4-methoxy substituted propanal sol->prod S_N2 Reaction (Room Temp, 2-4h)

Caption: Experimental workflow for the SN2 reaction.

Materials:

  • 2-bromo-4-methoxy substituted propanal (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration of substrate)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate.

  • Reagent Addition: Add anhydrous acetonitrile, followed by the 2-bromo-4-methoxy substituted propanal. Stir the resulting suspension for 5 minutes.

  • Nucleophile Addition: Slowly add morpholine to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired α-amino aldehyde.

Causality Behind Choices:

  • Solvent (Acetonitrile): As a polar aprotic solvent, MeCN effectively dissolves the organic substrate while promoting the SN2 mechanism by not overly solvating the amine nucleophile. Its relatively low boiling point simplifies removal during work-up.

  • Base (K₂CO₃): A mild, inorganic base is used to neutralize the HBr byproduct of the substitution, preventing the protonation and deactivation of the amine nucleophile. It is heterogeneous, simplifying its removal by filtration.

Protocol 2: Elimination (E2) to form an α,β-Unsaturated Aldehyde

This protocol describes the dehydrobromination to form the corresponding cinnamaldehyde derivative, a common structural motif. This E2 reaction is favored by a non-nucleophilic base in a moderately polar solvent.[1][6]

G sub 2-bromo-4-methoxy substituted propanal sol Solvent: Tetrahydrofuran (THF) sub->sol base Base: Pyridine base->sol prod 4-methoxy cinnamaldehyde derivative sol->prod E2 Elimination (Heat, 6-12h)

Caption: Experimental workflow for the E2 elimination reaction.

Materials:

  • 2-bromo-4-methoxy substituted propanal (1.0 eq)

  • Pyridine (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF), anhydrous (approx. 0.1 M concentration of substrate)

  • Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve the 2-bromo-4-methoxy substituted propanal in anhydrous THF.

  • Base Addition: Add pyridine to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 66 °C for THF).

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 6-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Causality Behind Choices:

  • Solvent (THF): THF is a moderately polar aprotic solvent that provides good solubility for the substrate but is less polar than DMF or DMSO, which can help favor the E2 pathway. It is also inert to the reaction conditions.

  • Base (Pyridine): Pyridine is a sterically hindered, non-nucleophilic base.[1] It is strong enough to deprotonate the acidic α-proton to initiate elimination but is a poor nucleophile, minimizing competitive SN2 side reactions.

Troubleshooting Guide

IssuePotential Cause (Solvent-Related)Suggested Solution
Low SN2 Yield / E2 Product Observed Solvent is not polar enough (e.g., using THF instead of DMF). The nucleophile is too sterically hindered or basic.Switch to a more polar aprotic solvent like DMF or DMSO. Use a less-hindered, more potent nucleophile if possible.
Low E2 Yield / SN2 Product Observed Solvent is too polar (e.g., using DMF). The base is not sterically hindered and is acting as a nucleophile.Switch to a less polar solvent like Toluene or DCM. Ensure the base is non-nucleophilic and sterically hindered (e.g., DBU, t-BuOK).
No Reaction or Very Slow Reaction Poor solubility of reactants in the chosen solvent. Solvent is deactivating the nucleophile (e.g., a protic solvent in an SN2 reaction).Screen for a solvent with better solubility. For SN2, ensure the solvent is aprotic. Consider gentle heating.
Significant Byproduct Formation (Polymerization) Acidic byproducts (HBr) are accumulating. The reaction temperature is too high.Add a non-nucleophilic base (like proton sponge or K₂CO₃ in SN2) to scavenge acid. Run the reaction at a lower temperature. Choose a solvent that better dissipates heat.

References

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • da Silveira, P., et al. (2010). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Saladino, R., et al. (2018). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. ChemPhysChem. [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Wikipedia. (n.d.). Carbonyl α-substitution reaction. [Link]

  • Chemistry LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]

  • Roy, S., et al. (1999). Studies in Selectivity Aspects in the Synthesis of Aliphatic α-Bromoaldehydes. Organic Process Research & Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Benzenepropanal, 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal, CAS: 1033221-02-1).

As a critical intermediate in drug development workflows, this hydrocinnamaldehyde derivative presents unique purification challenges. Its propanal moiety is highly susceptible to auto-oxidation (forming the corresponding carboxylic acid) and base-catalyzed aldol condensation. Concurrently, the aryl bromide is sensitive to harsh reductive or strongly nucleophilic conditions. To achieve >98% purity without compromising the structural integrity of the molecule, this guide details a specialized Bisulfite Liquid-Liquid Extraction coupled with Nonaqueous TMS-Cl Regeneration .

Mechanistic Workflow & Strategy

The purification relies on the chemoselective reaction of the aldehyde with sodium bisulfite to form a charged, water-soluble α-hydroxysulfonate adduct. Because lipophilic hydrocinnamaldehydes often form gummy, unfilterable solids rather than neat crystals, we utilize a liquid-liquid extraction protocol enhanced by dimethylformamide (DMF) to maintain phase transfer efficiency [1].

Traditional regeneration of the aldehyde requires strongly basic aqueous conditions (e.g., pH 12 via NaOH), which can trigger aldol condensations or degrade sensitive functional groups [2]. To circumvent this, we employ a nonaqueous regeneration method using chlorotrimethylsilane (TMS-Cl). TMS-Cl irreversibly cleaves the bisulfite adduct under neutral conditions, driving the reaction forward by precipitating sodium chloride and off-gassing sulfur dioxide [3].

Workflow Crude Crude 3-(2-bromo-4-methoxyphenyl)propanal (Aldehyde + Impurities) Bisulfite Add Saturated NaHSO3 & DMF (Adduct Formation) Crude->Bisulfite Separation Liquid-Liquid Extraction (Hexane/EtOAc vs Water) Bisulfite->Separation OrgLayer Organic Phase (Impurities: Alcohols, Acids) Separation->OrgLayer Top Layer AqLayer Aqueous Phase (Bisulfite Adduct) Separation->AqLayer Bottom Layer Regen Nonaqueous Regeneration (TMS-Cl in Acetonitrile) AqLayer->Regen Pure Pure Aldehyde (>98% Purity) Regen->Pure

Workflow for the isolation and nonaqueous regeneration of aldehyde bisulfite adducts.

Standard Operating Procedures (SOPs)
Protocol A: Liquid-Liquid Bisulfite Extraction

Causality Focus: DMF acts as a water-miscible co-solvent, dramatically increasing the interfacial contact between the lipophilic arylpropanal and the aqueous bisulfite ion, reducing reaction time from hours to seconds [1].

  • Dissolution: Dissolve 1.0 equivalent of crude Benzenepropanal, 2-bromo-4-methoxy- in DMF (1 mL per mmol of crude).

  • Adduct Formation: Transfer to a separatory funnel. Add 2.5 volumes of freshly prepared, saturated aqueous sodium metabisulfite (Na₂S₂O₅). Shake vigorously for 1-2 minutes.

  • Phase Separation: Add deionized water (2.5 volumes) and an immiscible organic solvent (10% Ethyl Acetate in Hexanes, 3 volumes). Shake and allow the layers to separate.

  • Isolation: The unreacted starting materials, alcohols, and carboxylic acid impurities will partition into the upper organic layer. Drain the lower aqueous layer (containing the charged bisulfite adduct) into a clean flask.

  • Drying: Concentrate the aqueous layer under reduced pressure or lyophilize to isolate the solid bisulfite adduct, ensuring it is completely dry before proceeding to nonaqueous regeneration.

Protocol B: Nonaqueous Regeneration via TMS-Cl

Causality Focus: TMS-Cl reacts with the sulfonate oxygen, forming a silyl ester intermediate that collapses to regenerate the aldehyde, producing volatile hexamethyldisiloxane (TMS-O-TMS) and SO₂, preventing reaction reversibility [3].

  • Suspension: Suspend the dried aldehyde bisulfite adduct in anhydrous acetonitrile (0.2 M concentration) under a nitrogen atmosphere.

  • Cleavage: Add 2.5 equivalents of Chlorotrimethylsilane (TMS-Cl) dropwise at room temperature.

  • Heating: Warm the reaction mixture to 50 °C and stir for 2 hours. Monitor completion via TLC or GC-MS.

  • Filtration: Cool to room temperature. Filter the suspension through a pad of Celite to remove the precipitated sodium chloride.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the highly pure Benzenepropanal, 2-bromo-4-methoxy-.

Quantitative Data Summary

The following table summarizes the expected outcomes of various purification techniques applied to hydrocinnamaldehydes, demonstrating why the nonaqueous bisulfite method is superior for this specific substrate.

Purification TechniqueExpected Yield (%)Expected Purity (%)Primary Limitation / Causality
Silica Gel Chromatography 65 - 75%90 - 95%Co-elution with structurally similar alcohols; silica-induced degradation.
Vacuum Distillation 50 - 60%~90%High thermal stress leads to polymerization and debromination risks.
Aqueous Bisulfite (NaOH Regen) 70 - 80%92 - 96%Basic conditions (pH 12) induce side-reactions like aldol condensation [2].
Nonaqueous Bisulfite (TMS-Cl) 85 - 95% >98% Optimal. Neutral conditions preserve the aldehyde and aryl bromide [3].
Troubleshooting & FAQs

Q: During Protocol A, a thick emulsion forms that prevents phase separation. How do I resolve this? A: Emulsions in this system are typically caused by a high concentration of DMF or residual polymeric impurities. Solution: Add a small amount of brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which forces the organic solvent out of the aqueous phase. Alternatively, filter the entire biphasic mixture through a coarse glass frit to break the emulsion mechanically before returning it to the funnel.

Q: The bisulfite adduct formed a sticky, gummy mass instead of remaining dissolved in the aqueous layer. What went wrong? A: Benzenepropanal, 2-bromo-4-methoxy- is highly lipophilic. If the water-to-DMF ratio is too low, or if the concentration of the aldehyde is too high, the adduct may crash out as a gummy solid rather than staying in the aqueous phase [4]. Solution: Increase the volume of deionized water added during Step 3 of Protocol A. If the solid persists, you can extract the adduct using a highly polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) to coax it into solution [4].

Q: After regeneration, the NMR shows a significant amount of 3-(2-bromo-4-methoxyphenyl)propanoic acid. How did it oxidize? A: Aldehydes rapidly auto-oxidize in the presence of atmospheric oxygen and light. If the regeneration step was not performed under a strict nitrogen atmosphere, or if the final product was stored improperly, oxidation will occur. Solution: Always flush the reaction vessel with inert gas (N₂ or Argon). Store the purified Benzenepropanal, 2-bromo-4-methoxy- neat (or in a dry solvent) at -20 °C in an amber vial flushed with argon.

Q: Why use TMS-Cl instead of simply washing the organic layer with sodium bicarbonate? A: Washing a crude mixture with sodium bicarbonate only removes carboxylic acids (by forming water-soluble sodium salts). It does not separate the aldehyde from unreacted alcohols, starting materials, or non-acidic byproducts. The bisulfite adduct actively targets the aldehyde carbon, providing absolute chemoselectivity [2].

References
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Available at:[Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. Available at:[Link]

  • Royal Society of Chemistry. (2024). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. RSC Advances. Available at:[Link]

preventing oxidation of Benzenepropanal 2-bromo-4-methoxy- during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization, Storage, and Recovery of Labile Aldehydes[1]

Executive Summary & Mechanism of Failure

User Question: Why does my Benzenepropanal, 2-bromo-4-methoxy- (liquid) develop white precipitates or turn into a slush after a few weeks of storage, even in the fridge?

Technical Insight: The "white precipitate" is almost certainly the corresponding carboxylic acid (2-bromo-4-methoxybenzenepropanoic acid ). Aldehydes are thermodynamically unstable in the presence of oxygen. They undergo radical autoxidation , a chain reaction accelerated by light and trace metals.[1]

Unlike simple benzaldehydes, your molecule is a hydrocinnamaldehyde derivative (


).[1] While the lack of direct conjugation with the aromatic ring offers slight stability, the electron-rich methoxy group at the para position can stabilize radical intermediates, potentially facilitating the propagation step if initiators (light/oxygen) are present.
The Autoxidation Pathway

The aldehyde hydrogen (


) has a low bond dissociation energy (~80-85 kcal/mol). Once a radical abstracts this hydrogen, the chain reaction is swift.[1]

OxidationMechanism Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Metal/O2) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO (H-Abstraction) Acid Carboxylic Acid (R-COOH) Peracid->Acid Baeyer-Villiger Rxn w/ Aldehyde

Figure 1: Radical chain mechanism converting aldehydes to carboxylic acids.[1] Note that one molecule of peracid reacts with a second molecule of aldehyde to produce two molecules of acid, doubling the degradation rate.

Storage Protocols (Prevention)

User Question: What are the exact conditions required to store this intermediate for 6-12 months?

The "Zero-Oxidation" Standard: To halt the mechanism outlined above, you must remove the three initiators: Oxygen, Energy (Heat/Light), and Radical Propagation. [1]

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen (

) is acceptable but lighter; Argon is superior for long-term storage of liquids.
Temperature -20°C Arrhenius equation dictates that reaction rates drop significantly with temp. -20°C is the industry standard for labile aldehydes [1].
Container Amber Glass + Teflon Liner Amber glass blocks UV light (photo-initiation). Crucial: Use PTFE (Teflon) lined caps. Polyethylene liners can leach plasticizers into organic aldehydes.
Stabilizer BHT (0.1% w/w) Butylated Hydroxytoluene .[2] It acts as a radical scavenger, sacrificing itself to terminate the chain reaction before it consumes the aldehyde.
Protocol: BHT Addition
  • Prepare a 10% stock solution of BHT in Dichloromethane (DCM) or Ethyl Acetate.

  • Add 10 µL of this stock solution per 1 gram of aldehyde.

  • Concentrate the aldehyde on a rotavap to remove the solvent (the BHT will remain).

  • Result: Final BHT concentration is ~0.1% (1000 ppm), sufficient for 1-2 years of stability [2].[1]

Troubleshooting & Recovery (The "Fix")

User Question: My material is already partially oxidized (contains solids). Can I purify it without distillation? Distillation caused polymerization last time.[1]

Senior Scientist Answer: Yes. Do not distill high-boiling aryl-aldehydes if they are already partially oxidized; the peracids present can cause explosive decomposition or polymerization.

Instead, use the Bisulfite Adduct Method .[1] This relies on the reversible formation of a water-soluble sulfonate salt. Impurities (acids, dimers) will not react and can be washed away.[1]

Workflow: Bisulfite Purification

Target: Benzenepropanal, 2-bromo-4-methoxy- (Lipophilic).[1] Challenge: This molecule is not water-soluble, so a biphasic system or co-solvent is required.[1]

BisulfitePurification Input Impure Aldehyde (Liquid + Solid Acid) Step1 1. Formation Add Sat. NaHSO3 (aq) + Ethanol (Co-solvent) Input->Step1 Adduct Bisulfite Adduct Formed (Precipitate or Aqueous Phase) Step1->Adduct Wash 2. Wash Extract with Ether/EtOAc (Remove Impurities) Adduct->Wash Discard Organic Washings Regen 3. Regeneration Add NaHCO3 (aq) or Na2CO3 pH ~10 Wash->Regen Final Pure Aldehyde (Extracted into Organic Layer) Regen->Final

Figure 2: Purification workflow utilizing the reversible bisulfite addition reaction.

Detailed Protocol [3, 4]

Step 1: Adduct Formation [1]

  • Dissolve 10g of impure aldehyde in 30 mL of Ethanol (essential for solubility).

  • Add 40 mL of Saturated Aqueous Sodium Bisulfite (

    
    ) .
    
  • Stir vigorously for 1-2 hours. A thick white precipitate (the adduct) should form.

    • Note: If no precipitate forms, the adduct may be soluble in the water/ethanol mix. In this case, proceed to washing the liquid phase.[1]

Step 2: Washing (Removing the Acid)

  • Filter the solid adduct (if precipitated) and wash with diethyl ether. The ether will dissolve the oxidation byproducts (carboxylic acid) and non-aldehyde impurities.

  • If liquid: Extract the aqueous/ethanol mixture with diethyl ether (

    
     mL). Discard the ether layer.  The aldehyde is trapped in the aqueous layer as the bisulfite salt.
    

Step 3: Regeneration

  • Place the solid adduct (or the aqueous solution) into a flask.

  • Add Saturated Sodium Bicarbonate (

    
    )  or 10% Sodium Carbonate solution until pH > 10.
    
    • Caution: Do not use strong caustic (NaOH) or heat, as the benzylic protons or the aryl bromide could react.

  • Stir for 30 mins. The free aldehyde will liberate as oil droplets.

  • Extract with Dichloromethane (

    
    ), dry over 
    
    
    
    , and concentrate.

Quality Control (QC)

User Question: How do I quickly verify the purity and absence of acid?

Method 1: 1H NMR (The Definitive Test)

  • Aldehyde Signal: Look for a triplet (due to

    
     coupling) around 9.7 - 9.8 ppm .
    
  • Acid Signal: Look for a broad singlet around 10.0 - 12.0 ppm .[1]

  • Calculation: Integrate the aldehyde proton (set to 1). If the acid proton integrates to 0.05, you have ~5% oxidation.[1]

Method 2: TLC (Rapid Check)

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

  • Visualization: UV (254 nm).

  • Pattern:

    • The Aldehyde will run with an Rf ~0.4 - 0.6.

    • The Carboxylic Acid will streak or stay near the baseline (Rf < 0.1) due to interaction with silica.

    • Tip: If the "Baseline" spot is glowing under UV, you have significant oxidation.[1]

References

  • TargetMol Chemicals. (n.d.). 3-Phenylpropanal Storage & Solubility Information. Retrieved from

  • Sarochem. (n.d.).[2] BHT (Butylated Hydroxytoluene) Antioxidant Usage in Fragrance and Oils.[2][3][4] Retrieved from [2]

  • BenchChem. (2025).[5] Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: Protocol. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][6] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][6] Journal of Organic Chemistry, 64(15), 5722-5724.[1] Retrieved from

Sources

troubleshooting low conversion rates for 2-bromo-4-methoxybenzenepropanal

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 2-bromo-4-methoxybenzenepropanal. Low conversion rates with this substrate are a common challenge, often stemming from its unique structural characteristics. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues effectively.

The core difficulty in reactions with 2-bromo-4-methoxybenzenepropanal arises from the interplay of two key features:

  • Steric Hindrance: The presence of a bromine atom in the ortho position to the propanal side chain creates significant steric bulk around the aldehyde's carbonyl carbon. This can impede the approach of nucleophiles, slowing down reaction rates.

  • Electronic Effects: The methoxy group (-OCH₃) at the para position is a strong electron-donating group (EDG) by resonance.[1][2] This effect increases the electron density of the aromatic ring and slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehydes.[1][3]

This guide will address these intrinsic challenges through a series of structured FAQs and troubleshooting workflows.

General Troubleshooting Workflow

Before delving into specific reaction-based issues, it is critical to follow a systematic diagnostic approach. The following workflow provides a logical sequence for identifying the root cause of low conversion.

G start Low Conversion Observed reagent_check Step 1: Verify Reagent & Substrate Integrity start->reagent_check reagent_ok Are reagents pure and anhydrous? Is the aldehyde free of carboxylic acid? reagent_check->reagent_ok conditions_check Step 2: Evaluate Reaction Conditions reagent_ok->conditions_check  Yes fix_reagents Action: Purify aldehyde (distillation/chromatography). Use fresh, anhydrous reagents/solvents. reagent_ok->fix_reagents No conditions_ok Are temperature, solvent, & stoichiometry optimal? Is the atmosphere inert? conditions_check->conditions_ok analysis_check Step 3: Analyze Reaction Mixture (TLC/GC-MS) conditions_ok->analysis_check  Yes fix_conditions Action: Screen temperatures. Change solvent. Adjust stoichiometry. conditions_ok->fix_conditions No analysis_result What is the outcome? analysis_check->analysis_result stalled Reaction Stalled (Starting material remains) analysis_result->stalled Stalled side_products Side Products Observed analysis_result->side_products Side Products fix_reagents->reagent_check fix_conditions->conditions_check optimize_stalled Action: Increase reaction time. Consider a more reactive catalyst/reagent. Address steric/electronic effects (see FAQs). stalled->optimize_stalled identify_side_products Action: Characterize byproducts. Consult specific side reaction FAQs. side_products->identify_side_products success Conversion Improved optimize_stalled->success identify_side_products->success

Caption: A systematic workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction is clean but proceeds very slowly or stalls, with significant starting material remaining. What are the likely causes?

A1: This is the most common issue reported for 2-bromo-4-methoxybenzenepropanal and is almost always linked to its inherent steric and electronic properties.

  • Causality: The primary bottleneck is the steric hindrance from the ortho-bromo substituent, which physically blocks the trajectory of incoming nucleophiles to the carbonyl carbon. Compounding this, the para-methoxy group donates electron density, making the carbonyl carbon less electrophilic and thus less "attractive" to nucleophiles.[1][3]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For many reactions, increasing the thermal energy of the system can help overcome the activation barrier imposed by steric hindrance. Consider raising the temperature in 10-20 °C increments, while monitoring for decomposition by TLC.

    • Prolong Reaction Time: Due to the slower kinetics, reactions that typically complete in a few hours may require 24 hours or longer.[4] Monitor the reaction's progress over an extended period before concluding it has stalled.

    • Use Smaller, More Reactive Nucleophiles: If possible, select a nucleophile that is less sterically demanding. For example, in a Grignard reaction, methylmagnesium bromide will react more readily than tert-butylmagnesium bromide.

    • Change the Solvent: The choice of solvent can be critical. For nucleophilic additions, polar aprotic solvents like THF or DMF are often preferred.[5] In some cases, switching to a more polar solvent can help stabilize charged intermediates and accelerate the reaction.

    • Increase Reagent Equivalents: Using a larger excess of the nucleophile or coupling partner (e.g., 1.5-2.0 equivalents) can help drive the reaction equilibrium towards the product. However, this may complicate purification.

Q2: I am observing a significant amount of 2-bromo-4-methoxybenzenepropanoic acid as a byproduct. Why is this happening?

A2: The formation of the corresponding carboxylic acid is a clear indication of oxidation. Aldehydes are notoriously susceptible to oxidation, especially when exposed to air.[6]

  • Causality: The aldehyde group (-CHO) can be easily oxidized to a carboxylic acid group (-COOH) by atmospheric oxygen. This process can be accelerated by the presence of certain metal catalysts, basic conditions, or prolonged heating.

  • Troubleshooting Steps:

    • Ensure an Inert Atmosphere: Always run reactions involving this aldehyde under an inert atmosphere, such as nitrogen or argon. This is the most critical step to prevent oxidation.[7]

    • Use Anhydrous, Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas or by using a freeze-pump-thaw technique.

    • Purify the Starting Material: Your starting aldehyde may already contain the carboxylic acid impurity. Check the purity by NMR or IR spectroscopy. If necessary, purify the aldehyde by column chromatography immediately before use.[8]

    • Minimize Reaction Time: Do not leave the reaction running unnecessarily long, especially at elevated temperatures, as this increases the opportunity for oxidation.

Q3: In my reductive amination protocol, the primary byproduct is 2-bromo-4-methoxybenzenepropanol. How can I favor amine formation?

A3: This indicates that your reducing agent is reducing the starting aldehyde to an alcohol faster than the aldehyde can react with the amine to form the intermediate imine or iminium ion.[9]

  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[9] For reductive amination, a milder reducing agent that preferentially reduces the protonated imine (iminium ion) is required.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: The reagent of choice for this situation is sodium triacetoxyborohydride (NaBH(OAc)₃) . It is significantly less reactive towards aldehydes but highly effective for reducing the intermediate iminium ion.[9] Sodium cyanoborohydride (NaBH₃CN) is another option, but is more toxic.

    • Implement a Two-Step, One-Pot Procedure:

      • First, dissolve the aldehyde and the amine in the solvent (e.g., Dichloroethane - DCE).

      • Stir at room temperature for 30-60 minutes to allow for the formation of the imine. You can add a dehydrating agent like molecular sieves to help drive this equilibrium.[9]

      • Then, add the sodium triacetoxyborohydride portion-wise to the mixture.

    • Control pH: Imine formation is often favored under mildly acidic conditions (pH 4-6), which can be achieved by adding a small amount of acetic acid.[9] This protonates the imine to form the more electrophilic iminium ion, which is then rapidly reduced.

Reducing AgentSelectivityTypical Use Case
Sodium Borohydride (NaBH₄)Reduces aldehydes & ketonesGeneral carbonyl reduction
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Preferentially reduces iminium ions Recommended for reductive amination [9]
Sodium Cyanoborohydride (NaBH₃CN)Reduces iminium ionsEffective but toxic alternative
Table 1: Comparison of reducing agents for reductive amination.
Q4: My Wittig reaction is failing to produce the desired alkene. What are the common failure points?

A4: Low yields in Wittig reactions with this substrate can be due to the aldehyde's low reactivity or issues with the ylide itself. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene and triphenylphosphine oxide.[10][11][12]

  • Causality: The sterically hindered and electronically deactivated nature of the aldehyde can make the initial [2+2] cycloaddition step with the ylide very slow.[12][13] Additionally, the stability of the ylide itself is a crucial factor.

  • Troubleshooting Workflow:

G start Low Wittig Yield ylide_check Is the ylide forming? (Characteristic color change) start->ylide_check aldehyde_reactivity Is the aldehyde the issue? ylide_check->aldehyde_reactivity Yes fix_ylide Action: Ensure anhydrous conditions. Use a stronger base (e.g., n-BuLi). Verify phosphonium salt purity. ylide_check->fix_ylide No increase_reactivity Action: Increase temperature (reflux THF). Prolong reaction time (24h+). Use a less stable, more reactive ylide if possible. aldehyde_reactivity->increase_reactivity fix_ylide->start success Alkene Formation Observed increase_reactivity->success

Sources

Technical Support Center: Purification of Benzenepropanal, 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Strategy Overview

Welcome to the Technical Support Center. Dealing with "bromide impurities" in Benzenepropanal, 2-bromo-4-methoxy- (also known as 2-bromo-4-methoxyhydrocinnamaldehyde) requires a precise diagnosis of the impurity type. The strategy changes entirely depending on whether you are removing inorganic salts (ionic bromide) or organic side-products (covalent bromide).

Impurity Identification Matrix
SymptomLikely ImpurityNaturePrimary Removal Strategy
High Ash / Conductivity Sodium/Potassium Bromide (NaBr, KBr)Inorganic (Ionic)Aqueous Extraction (Protocol A)
Orange/Brown Color Elemental Bromine (

)
ElementThiosulfate Quench (Protocol A)
Extra Peaks in HPLC/GC Over-brominated species, Benzyl bromidesOrganic (Covalent)Bisulfite Adduct (Protocol B)
Starting Material Des-bromo precursorsOrganicBisulfite Adduct (Protocol B)

Troubleshooting Guides (Q&A)

Q1: My final product has high conductivity and precipitates white solids when dissolved in acetone. How do I remove this?

Diagnosis: You have residual Inorganic Bromide Salts (e.g., NaBr, KBr).[1] Technical Insight: Inorganic bromides are highly soluble in water but sparingly soluble in organic solvents like ethyl acetate or dichloromethane (DCM). However, they can be mechanically trapped in oils or form emulsions. Solution:

  • Dissolve the crude oil in a non-polar solvent (DCM or Toluene). Avoid ethers if possible as they can solvate cations, dragging salts into the organic phase.

  • Perform a three-stage wash : Water

    
     Brine 
    
    
    
    Water.
  • Critical Step: The "Brine" step (saturated NaCl) is essential. It increases the ionic strength of the aqueous layer, forcing organic material back into the organic phase and breaking emulsions, while the common ion effect helps strip residual bromide ions.

Q2: The product is chemically pure by NMR but has a persistent yellow/orange tint.

Diagnosis: Trace Elemental Bromine (


) .
Technical Insight:  Even ppm levels of free bromine can cause coloration and induce degradation via radical pathways.
Solution: 
  • Do not just wash with water. You must reduce the bromine chemically.

  • Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  or 10% Sodium Bisulfite (
    
    
    
    )
    . The color should vanish instantly as
    
    
    is reduced to colorless water-soluble bromide ions (
    
    
    ), which are then removed in the aqueous phase.
Q3: I have organic impurities (regioisomers or over-brominated side chains). Chromatography is difficult due to similar Rf values.

Diagnosis: Covalent Organic Impurities . Technical Insight: Since your target is an aldehyde , you can exploit its ability to form a reversible, water-soluble adduct with sodium bisulfite.[2][3][4] Most organic bromide impurities (unless they are also aldehydes) will not form this adduct. Solution: Use Protocol B (Bisulfite Adduct Purification) . This is the "gold standard" for aldehyde purification. It allows you to pull the aldehyde into the aqueous phase, wash away the organic bromide impurities, and then regenerate the pure aldehyde.

Experimental Protocols

Protocol A: Optimized Aqueous Workup (Ionic Removal)

For removal of salts (NaBr) and elemental bromine.

  • Dissolution: Dissolve crude Benzenepropanal, 2-bromo-4-methoxy- in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL solvent per 1 g product).

  • Quench (If colored): Wash with 10% w/v aqueous Sodium Thiosulfate (

    
     vol). Shake vigorously until the organic layer is pale yellow or colorless.
    
  • Salt Strip: Wash with Deionized Water (

    
     vol).
    
  • Emulsion Break: Wash with Saturated Brine (NaCl) (

    
     vol).
    
  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ) .[5] Note: 
    
    
    
    is slower;
    
    
    is preferred for aldehydes to ensure total water removal.
  • Concentration: Evaporate solvent under reduced pressure (< 40°C) to avoid thermal degradation.

Protocol B: Sodium Bisulfite Adduct Purification (High Purity)

For removal of non-aldehyde organic bromides and isomers.

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[4]
    
  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[6]
  • Organic Solvents: Ethyl Acetate, Hexanes.[7]

Step-by-Step:

  • Adduct Formation:

    • Dissolve crude aldehyde in a minimal amount of Ethanol or Ether .

    • Add an excess (1.5 equiv) of Saturated Aqueous

      
       .
      
    • Stir vigorously for 1–4 hours. A thick white precipitate (the bisulfite adduct) should form.

    • Note: If no solid forms, the adduct may be soluble in water. In this case, extract the impurities out of this aqueous phase with Hexanes (Step 2), keeping the aldehyde in the water.

  • Washing (Impurity Removal):

    • If Solid Formed: Filter the white solid. Wash the filter cake thoroughly with Ether or Hexanes . The impurities (organic bromides) are in the filtrate; the product is on the filter.

    • If Solution: Extract the aqueous bisulfite layer with Ethyl Acetate/Hexanes (1:1) . Discard the organic layer (contains impurities). Keep the aqueous layer.

  • Regeneration:

    • Place the solid adduct (or aqueous solution) into a flask.[8]

    • Add 10% Aqueous Sodium Carbonate (

      
      )  or Sodium Bicarbonate  slowly until pH > 10. Caution: Gas evolution (
      
      
      
      ) may occur.
    • Mechanism:[9][10][11] Base destroys the bisulfite adduct, liberating the free aldehyde.

  • Recovery:

    • Extract the regenerated aldehyde with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[5]
      

Visual Workflows

Figure 1: Impurity Identification & Removal Logic

ImpurityLogic Start Crude Benzenepropanal 2-bromo-4-methoxy- Check Identify Impurity Type Start->Check Ionic Inorganic Salts (NaBr, KBr) Check->Ionic High Ash/Cond. Color Colored Impurity (Elemental Br2) Check->Color Orange/Brown Organic Organic Side-Products (Isomers, Over-brominated) Check->Organic NMR/HPLC Impurities Action1 Protocol A: Aqueous Wash + Brine Ionic->Action1 Action2 Protocol A: Thiosulfate Quench Color->Action2 Action3 Protocol B: Bisulfite Adduct Organic->Action3

Caption: Decision tree for selecting the appropriate purification protocol based on impurity characteristics.

Figure 2: Bisulfite Adduct Purification Cycle

BisulfiteCycle Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep Solid Solid Adduct (Trapped Aldehyde) PhaseSep->Solid Precipitates Filtrate Filtrate/Organic Phase (Contains Bromide Impurities) PhaseSep->Filtrate Remains in Solvent Regen Add Base (Na2CO3) Regenerate Aldehyde Solid->Regen Waste Waste Stream Filtrate->Waste Discard Pure Pure Aldehyde Regen->Pure

Caption: The selective capture and release mechanism of the Bisulfite Adduct method for aldehyde purification.

References

  • Organic Syntheses. (1971). 2-Bromo-4-methylbenzaldehyde.[12] Org. Synth. 1971, 51, 24. Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Chemister. (2025). Solubility of sodium bromide in organic solvents. Retrieved from [Link]

Sources

optimizing temperature for 2-bromo-4-methoxybenzenepropanal reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-4-methoxybenzenepropanal Optimization Guide

Ticket ID: T-BMBP-004 Subject: Thermal Optimization & Troubleshooting for 2-bromo-4-methoxybenzenepropanal Status: Resolved / Knowledge Base Article

Executive Summary: The Thermal "Sweet Spot"

2-bromo-4-methoxybenzenepropanal (CAS: 35249-62-8) presents a classic chemoselectivity paradox. It contains two reactive centers with opposing thermal requirements:

  • The Aryl Bromide (C-Br): A sterically hindered electrophile (ortho-substituted) that typically requires elevated temperatures (>60°C) for oxidative addition in cross-coupling.

  • The Aldehyde (CHO): A labile electrophile prone to polymerization, oxidation, or Cannizzaro disproportionation at temperatures >50°C, especially under basic conditions.[1]

The Golden Rule: For most transformations, the operational window is 0°C to 40°C for aldehyde manipulations and 60°C to 80°C for cross-coupling (strictly controlled).[1] Exceeding 90°C almost invariably leads to degradation of the alkyl chain or loss of the aldehyde functionality.[1]

Module 1: Cross-Coupling Reactions (Suzuki/Heck)

Context: Users frequently report low yields when attempting to couple the aryl bromide handle. The ortho-propyl chain creates steric hindrance, making the Pd-insertion step slower.

Common Pitfall: Researchers increase the temperature to force the reaction, causing the aldehyde to degrade via base-mediated aldol condensation.

Protocol: Low-Temperature Suzuki Coupling

Goal: Activate the C-Br bond without destroying the CHO group.

ParameterRecommended SettingTechnical Rationale
Temperature 60°C – 75°C Above 80°C, base-mediated aldehyde degradation accelerates.
Base K₃PO₄ or Cs₂CO₃Weaker bases (vs. KOtBu) minimize enolization of the aldehyde.[1]
Catalyst System Pd(OAc)₂ + SPhosSPhos is electron-rich and bulky; it facilitates oxidative addition at lower temperatures, bypassing the need for high heat.[1]
Solvent THF/Water (4:1)Aqueous biphasic systems buffer the effective pH, protecting the aldehyde.

Troubleshooting Guide: Coupling Failures

  • Q: My starting material is consumed, but I see a complex mixture of spots (Polymerization).

    • Diagnosis: Temperature >85°C or Base too strong.[1]

    • Fix: Switch to K₃PO₄ and limit temperature to 65°C . Add the base slowly as a solution rather than a solid dump.

  • Q: No reaction (Starting Material Recovery).

    • Diagnosis: Catalyst deactivation.[1][2] The ortho-substituent prevents Pd insertion.[1]

    • Fix: Do NOT increase temp.[1] Switch to a "Next-Gen" precatalyst like XPhos Pd G2 , which activates at room temperature to 40°C.[1]

Module 2: Reductive Amination

Context: This is the most common reaction for this scaffold.[1] The aldehyde reacts with an amine to form an imine, which is then reduced.[1]

Critical Thermal Threshold: The imine formation is exothermic; the reduction is sensitive to over-reduction.[1]

Protocol: Stepwise Reductive Amination

Do not use "One-Pot" methods at elevated temperatures for this substrate.

  • Imine Formation (0°C → RT):

    • Dissolve aldehyde in DCE (Dichloroethane) or MeOH.[1]

    • Add Amine (1.1 equiv).[1][3]

    • Crucial: Stir at 0°C for 30 mins , then warm to 20-25°C for 2 hours.

    • Why? High temp here causes the aldehyde to dimerize (Aldol) before the amine can attack.[1]

  • Reduction (-10°C → 0°C):

    • Cool the imine solution to -10°C .

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1][3]

    • Maintain < 5°C during addition.[1]

    • Why? NaBH(OAc)₃ is mild, but at >25°C, it can reduce the aldehyde directly to the alcohol (by-product) if imine formation wasn't 100% complete.

Troubleshooting Guide: Amination

  • Q: I isolated the alcohol (2-bromo-4-methoxybenzenepropanol) instead of the amine.

    • Diagnosis: Direct reduction of aldehyde.[1] The imine did not form completely, or the reducing agent was added too hot.

    • Fix: Use a dehydrating agent (MgSO₄ or Ti(OiPr)₄) during the imine formation step at RT to force equilibrium before adding the borohydride at 0°C .[1]

Module 3: Storage & Stability

Alert: 2-bromo-4-methoxybenzenepropanal is an auto-oxidation risk. The aldehyde C-H bond is weak.[1]

ConditionSpecificationReason
Storage Temp -20°C (Long term)Prevents slow oxidation to 2-bromo-4-methoxybenzenepropanoic acid.
Atmosphere Argon/NitrogenOxygen rapidly converts the liquid aldehyde into a white solid (Acid).[1]
Container Amber GlassLight can catalyze radical decomposition of the C-Br bond over months.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the "Thermal Divergence" where specific temperature zones trigger specific chemical pathways.

ThermalPathways Start 2-Bromo-4-methoxybenzenepropanal (Starting Material) ZoneLow Zone: < 0°C (Kinetic Control) Start->ZoneLow Reductive Agents ZoneMid Zone: 20°C - 70°C (Optimal Window) Start->ZoneMid Pd Catalyst/Base ZoneHigh Zone: > 90°C (Thermal Degradation) Start->ZoneHigh Uncontrolled Heating ProdAmin Reductive Amination (Target Amine) ZoneLow->ProdAmin Selectivity High ProdSuzuki Suzuki Coupling (Biaryl Product) ZoneMid->ProdSuzuki Requires Active Ligand (e.g., SPhos) SideOx Carboxylic Acid (Auto-oxidation) ZoneMid->SideOx If exposed to Air SideAldol Polymers/Tars (Aldol Condensation) ZoneHigh->SideAldol Base Mediated

Caption: Thermal Reaction Divergence. Green/Yellow zones represent safe operating windows; Red indicates high risk of polymerization.

References

  • General Reactivity of Ortho-Substituted Aryl Bromides

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
    • Relevance: Establishes the necessity of specialized ligands (SPhos/XPhos)
  • Reductive Amination Protocols for Sensitive Aldehydes

    • Source: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] The Journal of Organic Chemistry.

    • Relevance: Defines the standard 0°C-25°C protocol using NaBH(OAc)
  • Stability of Phenylpropanal Derivatives

    • Source: Organic Chemistry Portal.[1] (n.d.). Oxidation of Aldehydes.

    • Relevance: Details the auto-oxidation mechanisms that convert hydrocinnamaldehyde derivatives to acids upon air/he

Sources

Technical Support Center: Synthesis of 3-(2-bromo-4-methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-bromo-4-methoxyphenyl)propanal. This molecule is a valuable building block in pharmaceutical and materials science research. However, its synthesis can be challenging due to the sensitive nature of the aldehyde functional group and the potential for side reactions involving the substituted aromatic ring.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions, improve yield, and ensure the purity of your final product.

Assumed Synthetic Pathway

For the context of this guide, we will assume a common and reliable two-step synthetic route starting from the commercially available 2-bromo-4-methoxytoluene. This pathway involves a Grignard reaction to extend the carbon chain, followed by a mild oxidation to furnish the target aldehyde. Understanding this workflow is key to diagnosing issues at specific stages.

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Start [label="2-bromo-4-methoxytoluene"]; Step1 [label="1. Mg, THF\n2. Ethylene Oxide", shape=oval, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="3-(2-bromo-4-methoxyphenyl)\npropan-1-ol"]; Step2 [label="Mild Oxidation\n(e.g., DMP, Swern)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Product [label="3-(2-bromo-4-methoxyphenyl)\npropanal", style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Step1 -> Intermediate -> Step2 -> Product; }

Figure 1. Assumed two-step synthetic pathway to the target aldehyde.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My oxidation reaction is incomplete. TLC analysis shows a significant amount of unreacted 3-(2-bromo-4-methoxyphenyl)propan-1-ol. What should I do?

Answer:

Incomplete conversion is a common issue, often related to the oxidant's activity or the reaction conditions.

  • Probable Cause 1: Inactive Oxidizing Agent. Mild oxidants like Dess-Martin Periodinane (DMP) or the reagents for Swern oxidation are sensitive to moisture and degradation. DMP, a hypervalent iodine compound, is particularly susceptible to hydrolysis.[1][2]

    • Solution: Use a freshly opened bottle of DMP or dry your existing stock under vacuum. For Swern oxidations, ensure that the dimethyl sulfoxide (DMSO) and oxalyl chloride are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3][4]

  • Probable Cause 2: Insufficient Stoichiometry. While a slight excess of the oxidant is typical (e.g., 1.1-1.5 equivalents), using too little will naturally lead to incomplete conversion.

    • Solution: Recalculate the required amount of oxidant based on the precise mass of your starting alcohol. Consider increasing the equivalents to 1.5 and monitor the reaction closely by TLC.

  • Probable Cause 3: Low Reaction Temperature. While Swern oxidations require very low temperatures (typically -78 °C) for the initial activation, the reaction may need to warm slightly to proceed to completion.[5] DMP oxidations are usually run at room temperature.[2]

    • Solution: For a Swern oxidation, after the addition of the alcohol and triethylamine base, allow the reaction to slowly warm to 0 °C or even room temperature for a short period while monitoring via TLC. For DMP, ensure the reaction is not being over-cooled.

Question 2: My final product is contaminated with the corresponding carboxylic acid, 3-(2-bromo-4-methoxyphenyl)propanoic acid. How can I prevent this over-oxidation?

Answer:

Over-oxidation is a primary side reaction for aldehydes. The choice of oxidant and control of reaction conditions are critical to prevent the formation of the carboxylic acid impurity.[6][7]

  • Probable Cause 1: Using a Harsh Oxidant. Strong, chromium-based oxidants (like Jones reagent) or potassium permanganate will readily oxidize primary alcohols and aldehydes to carboxylic acids.[6][8]

    • Solution: Switch to a milder, more selective oxidation method. The Dess-Martin oxidation and Swern oxidation are specifically known for their ability to stop at the aldehyde stage with high fidelity.[3][5][9] These methods avoid harsh acidic conditions and potent oxidizing species that lead to over-oxidation.

  • Probable Cause 2: Presence of Water in the Reaction. For some oxidation mechanisms, the presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then more easily oxidized to the carboxylic acid. Swern oxidation conditions are rigorously anhydrous, which helps prevent this pathway.[3]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere will minimize the introduction of atmospheric moisture.

  • Probable Cause 3: Air Oxidation During Workup or Storage. Aldehydes, particularly aromatic ones, can be susceptible to slow oxidation by atmospheric oxygen.

    • Solution: During the workup, minimize the exposure of the purified aldehyde to air. After purification, store the product under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial, preferably at a low temperature.

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Start [label="Problem:\nCarboxylic Acid Impurity", shape=Mdiamond, fillcolor="#FCE8E6"]; Cause1 [label="Harsh Oxidant Used?", fillcolor="#F1F3F4"]; Cause2 [label="Water Present?", fillcolor="#F1F3F4"]; Cause3 [label="Air Exposure?", fillcolor="#F1F3F4"];

Sol1 [label="Solution:\nUse Mild Oxidant\n(DMP, Swern)", shape=box, style=rounded, fillcolor="#E6F4EA"]; Sol2 [label="Solution:\nUse Anhydrous Conditions\n(Dry Glassware/Solvents)", shape=box, style=rounded, fillcolor="#E6F4EA"]; Sol3 [label="Solution:\nInert Atmosphere Workup\n& Storage", shape=box, style=rounded, fillcolor="#E6F4EA"];

Start -> Cause1; Start -> Cause2; Start -> Cause3;

Cause1 -> Sol1 [label=" Yes"]; Cause2 -> Sol2 [label=" Yes"]; Cause3 -> Sol3 [label=" Yes"]; }

Figure 2. Decision tree for troubleshooting over-oxidation side reactions.

Question 3: I am observing impurities that suggest my aromatic ring has been altered (e.g., debromination or cleavage of the methoxy ether). Why is this happening?

Answer:

The 2-bromo-4-methoxyphenyl moiety is generally stable, but certain conditions can lead to undesired side reactions.

  • Probable Cause 1: Strongly Acidic or Basic Conditions. Prolonged exposure to strong acids can potentially lead to the cleavage of the methyl ether. While less common, certain organometallic reagents or reductive conditions could affect the C-Br bond.

    • Solution: Maintain a neutral or near-neutral pH throughout your synthesis and workup. The recommended mild oxidation methods (DMP, Swern) operate under neutral or slightly basic conditions, which protects these functional groups.[1][4] When performing aqueous extractions, avoid using strong acids or bases for washes unless absolutely necessary, and minimize contact time.

  • Probable Cause 2: Palladium-Catalyzed Cross-Coupling Side Reactions. If your synthesis involves upstream steps using palladium catalysts and you have residual catalyst present, it could potentially react with the aryl bromide moiety in subsequent steps, especially if organometallic reagents are involved.

    • Solution: Ensure rigorous purification of intermediates to remove all traces of heavy metal catalysts before proceeding to the next step. Techniques like silica gel chromatography or treatment with a metal scavenger can be effective.

Question 4: Column chromatography is leading to low recovery of my aldehyde. Are there better purification methods?

Answer:

While silica gel chromatography is common, aldehydes can sometimes streak or decompose on silica. For challenging purifications, a chemical derivatization method can be highly effective.

  • Recommended Solution: Bisulfite Adduct Formation. Aldehydes react reversibly with sodium bisulfite to form a charged, water-soluble adduct.[10][11] This allows you to separate the aldehyde from non-carbonyl impurities.

    • Workflow:

      • Dissolve your crude product in a solvent like methanol or ethanol.[12][13]

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The adduct may precipitate or remain in the aqueous phase.[12]

      • Perform a liquid-liquid extraction. The non-aldehyde impurities will remain in the organic layer, while the charged adduct is washed into the aqueous layer.[14]

      • Separate the aqueous layer containing the adduct.

      • Regenerate the pure aldehyde by adding a base (e.g., NaOH or NaHCO₃) to the aqueous layer, which reverses the reaction.[10][12]

      • Extract the pure aldehyde back into an organic solvent, dry, and concentrate.[12]

This technique is exceptionally efficient for removing unreacted alcohol and other non-aldehyde side products.[11]

Frequently Asked Questions (FAQs)

Q1: Which mild oxidation method is better for this synthesis: Dess-Martin or Swern?

A1: Both are excellent choices. The decision often comes down to practical laboratory considerations.

FeatureDess-Martin Oxidation (DMP)Swern Oxidation
Reagents DMP in CH₂Cl₂DMSO, Oxalyl Chloride, Triethylamine
Temperature Room Temperature[2]-78 °C to 0 °C[5]
Pros Operationally simple, mild conditions, high yields.[1][9]Excellent for acid-sensitive substrates, avoids heavy metals.[4][15]
Cons DMP is expensive and potentially explosive under certain conditions.[1]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][16]
Workup Basic workup to remove iodine byproducts.Aqueous washes to remove salts and DMSO.

For ease of use and if cryogenic equipment is unavailable, Dess-Martin oxidation is often preferred. For substrates that are particularly sensitive to even trace acidity, the Swern oxidation provides a robustly controlled environment.

Q2: How can I reliably monitor the progress of the oxidation reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective method.

  • Procedure: Co-spot your reaction mixture alongside a sample of your starting alcohol on a TLC plate.

  • Visualization: Use a UV lamp to visualize the aromatic compounds. Staining with potassium permanganate (KMnO₄) can also be useful; the alcohol spot will react and turn yellow/brown, while the aldehyde will be much less reactive, providing a clear distinction.

  • Interpretation: The reaction is complete when the spot corresponding to the starting alcohol has been completely consumed.

Q3: What are the recommended storage conditions for the final product?

A3: 3-(2-bromo-4-methoxyphenyl)propanal is an aldehyde and should be handled as a potentially air-sensitive compound. For long-term stability, it is recommended to store the purified product:

  • In a tightly sealed amber vial.

  • Under an inert atmosphere (argon or nitrogen).

  • At a reduced temperature (e.g., in a refrigerator at 2-8 °C).

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol describes the oxidation of 3-(2-bromo-4-methoxyphenyl)propan-1-ol to the target aldehyde.

Materials:

  • 3-(2-bromo-4-methoxyphenyl)propan-1-ol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 3-(2-bromo-4-methoxyphenyl)propan-1-ol in anhydrous DCM (approx. 0.1 M concentration).

  • To the stirred solution, add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.[2] The mixture may become slightly cloudy.

  • Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear. The thiosulfate reduces the iodine byproducts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the crude product via flash column chromatography on silica gel or by using the bisulfite adduct method described above.

References

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. Retrieved from [Link]

  • Reddit. (2015). r/chemistry - Purifying aldehydes? Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Oxidation of aldehydes to carboxylic acids? Retrieved from [Link]

  • Elsevier Science S.A. (2000). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. ResearchGate. Retrieved from [Link]

  • University of Amsterdam. (2018). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. Retrieved from [Link]

  • Wikipedia. (2023). Hydroformylation. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed aerobic oxidation of aldehydes to carboxylic acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydroformylation – Knowledge and References. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-formyl-6-methoxyphenyl acetate (C10H9BrO4). Retrieved from [Link]

  • ResearchGate. (2026). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link]

  • Korean Chemical Society. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[12][17]-thiazepin-3(2H)-one. Retrieved from [Link]

  • NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Separation of Benzenepropanal, 2-bromo-4-methoxy- Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Benzenepropanal, 2-bromo-4-methoxy- isomers. The separation of positional isomers, particularly on a substituted benzene ring, presents a significant challenge due to their similar physical and chemical properties. This document provides a framework of frequently asked questions, a detailed experimental protocol, and a robust troubleshooting guide to enable efficient and high-resolution separation using normal-phase column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is separating 2-bromo-4-methoxy-benzenepropanal isomers so challenging? A1: Positional isomers often have very similar polarities and molecular weights. The primary differences are the spatial arrangement of the bromo and methoxy substituents relative to the propanal side chain. These subtle structural differences result in only minor variations in their affinity for the stationary phase, leading to close elution times and potential co-elution.[1][2] Success hinges on exploiting these minor differences in dipole moment and steric hindrance through careful optimization of the chromatographic system.

Q2: What is the best stationary phase for this separation? A2: For normal-phase chromatography of moderately polar organic compounds like these isomers, silica gel (SiO₂) is the most common and effective stationary phase.[3][4] Its surface is covered with polar silanol groups (-Si-OH) that interact with the polar aldehyde and methoxy groups of the isomers via hydrogen bonding.[5] For particularly difficult separations, a phenyl-bonded silica phase could offer alternative selectivity by introducing π-π interactions with the aromatic ring of the analytes.[1][6]

Q3: How do I choose the initial mobile phase (eluent)? A3: The principle is to start with a low-polarity solvent system and gradually increase polarity. A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc) is a standard and effective choice.[7][8] The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.[9] Aim for a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the isomer mixture, with a visible separation between the isomer spots.

Q4: Should I use isocratic or gradient elution? A4: For separating closely related isomers, gradient elution is generally superior to isocratic elution.[9] An isocratic system (constant solvent composition) that effectively separates the early-eluting isomer may take an excessively long time to elute the more retained isomer, leading to peak broadening. A shallow gradient, where the polarity of the mobile phase is slowly increased (e.g., from 5% EtOAc in hexanes to 20% EtOAc in hexanes), can improve resolution between the isomers while ensuring all compounds elute in a reasonable time with sharper peaks.[9]

Q5: My aldehyde compound seems to be degrading on the column. What can I do? A5: Aldehydes can be sensitive to the slightly acidic nature of standard silica gel, which can catalyze side reactions or irreversible adsorption.[3] If you suspect degradation (evidenced by streaking on TLC or low recovery), consider using deactivated or neutralized silica gel. You can achieve this by pre-treating the silica with a small amount of a non-nucleophilic base, like triethylamine (Et₃N), added to the eluent (e.g., 0.1-1%).[7] Always run a small-scale test first, as this will alter the polarity of the system.

Core Experimental Protocol: A Validated Starting Point

This protocol outlines a standard procedure for the separation of gram-scale quantities of Benzenepropanal, 2-bromo-4-methoxy- isomers.

Step 1: Preliminary TLC Analysis

The causality behind this step is paramount: TLC acts as a small-scale, rapid proxy for the column, allowing for the optimization of the mobile phase without wasting large amounts of sample and solvent.[9]

  • Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of test solvent systems with varying polarity (e.g., 5%, 10%, 15%, 20% Ethyl Acetate in Hexanes).

  • Visualize the spots using a UV lamp (254 nm).

  • Validation Check: The ideal solvent system should show distinct spots for the isomers with Rf values between 0.2 and 0.4 and a separation factor (ΔRf) of at least 0.1.

Step 2: Column Packing (Wet Slurry Method)

Proper column packing is critical to achieving high resolution; a poorly packed column with air bubbles or channels will lead to significant band broadening and poor separation.[4]

  • Select a glass column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica weight to sample weight is recommended).[4]

  • Insert a small plug of glass wool or cotton at the bottom of the column.

  • In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

  • With the column stopcock closed, pour the slurry into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage uniform settling.

  • Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached (typically 15-20 cm). Crucially, never let the top of the silica bed run dry. [10]

Step 3: Sample Loading

The method of sample application directly impacts the initial bandwidth of the sample, which is a key factor in overall resolution.

  • Dissolve the crude isomer mixture in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the sample weight) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This is the dry loading method.[9]

  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, uniform band.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Begin elution using the determined gradient, starting with the low-polarity mobile phase.

  • Collect fractions in an ordered series of test tubes or vials.

  • Monitor the elution process by collecting small spots from the column outlet onto TLC plates and developing them to identify which fractions contain the separated isomers.

Step 5: Compound Recovery and Analysis
  • Combine the pure fractions of each isomer as identified by TLC.

  • Remove the solvent using a rotary evaporator.

  • Validation Check: Confirm the purity and identity of the separated isomers using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Visual Workflow for Isomer Separation

experimental_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Recovery prep prep exec exec qc qc output output TLC 1. Preliminary TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Determines starting eluent Load 3. Sample Dry Loading Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Group by purity Evap 8. Evaporate Solvent Combine->Evap Analyze 9. Purity & Identity Analysis (NMR, MS) Evap->Analyze

Caption: Experimental workflow from optimization to final analysis.

Troubleshooting Guide

This section addresses common problems encountered during the separation of Benzenepropanal, 2-bromo-4-methoxy- isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution 1. Inappropriate Mobile Phase: Eluent polarity is too high, causing compounds to move too quickly without sufficient interaction with the silica.[12] 2. Improper Column Packing: Channels or cracks in the silica bed lead to uneven solvent flow and band broadening.[9] 3. Column Overloading: Too much sample for the amount of silica used.1. Re-optimize with TLC. Select a less polar mobile phase (decrease % EtOAc). Use a shallower gradient during elution.[9] 2. Repack the column. Ensure a uniform, bubble-free slurry and do not let the column run dry. 3. Reduce sample load. Maintain a silica-to-sample weight ratio of at least 20-50:1.[4] Consider using a wider column.
Peak Tailing / Streaking 1. Sample Degradation: The acidic nature of silica may be affecting the aldehyde functional group.[3] 2. Strong Sample-Silica Interaction: Highly polar functional groups interacting too strongly with active silanol sites.[9] 3. Incomplete Sample Dissolution: The sample is not fully soluble in the mobile phase as it enters the column.1. Neutralize the system. Add 0.1-1% triethylamine (Et₃N) to the mobile phase to deactivate the silica.[7] 2. Use a more polar eluent or consider a different stationary phase (e.g., alumina or a bonded phase) if the problem persists. 3. Ensure full solubility. Load the sample in a solvent it dissolves in well, or use the dry loading method described in the protocol.
Low or No Recovery of Compound 1. Irreversible Adsorption: The compound is too polar and has permanently stuck to the top of the column.[3] 2. Compound Decomposition: The compound is unstable under the chromatographic conditions. 3. Sample Applied in Too Strong a Solvent: Loading the sample in a highly polar solvent can cause it to spread into a wide, diffuse band that is difficult to detect.1. Increase eluent polarity significantly at the end of the run (a "flush" with 50-100% EtOAc or even 5% Methanol in DCM) to elute highly retained material.[7] 2. Use deactivated silica. (See "Peak Tailing" above). 3. Use the dry loading method or dissolve the sample in the weakest possible solvent before loading.[13]
Cracked or Channeled Column Bed 1. Column Ran Dry: The solvent level dropped below the top of the silica bed, allowing air to enter. 2. Thermal Fluctuation: Rapid changes in temperature can cause the solvent and silica bed to expand or contract differently.1. This is generally irreversible. The column must be repacked. Always keep the silica bed covered with solvent.[10] 2. Run the chromatography at a stable ambient temperature, away from direct sunlight or drafts.

Troubleshooting Decision Logic

troubleshooting_logic problem problem decision decision cause cause solution solution start Problem: Poor Isomer Separation d1 Did preliminary TLC show two distinct spots with ΔRf > 0.1? start->d1 cause_mp Cause: Mobile Phase is Ineffective d1->cause_mp No d2 Is column overloaded? (Silica:Sample < 20:1) d1->d2 Yes sol_mp Solution: 1. Decrease eluent polarity. 2. Screen other solvent systems (e.g., Dichloromethane/Hexanes). cause_mp->sol_mp cause_load Cause: Column Overloading d2->cause_load Yes d3 Is there band widening or tailing? d2->d3 No sol_load Solution: 1. Reduce sample amount. 2. Use a wider column. cause_load->sol_load cause_pack Cause: Poor Column Packing or Channeling d3->cause_pack Yes cause_int Cause: Adverse Interactions (e.g., sample degradation) d3->cause_int No sol_pack Solution: Repack the column carefully. Ensure no air bubbles. cause_pack->sol_pack sol_int Solution: Add 0.1% Triethylamine to mobile phase to deactivate silica. cause_int->sol_int

Caption: A decision tree for troubleshooting poor isomer separation.

References

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). MDPI.
  • A Guide to Selective Columns for Isomer Separation. (2024).
  • Six key factors that impact flash chrom
  • Stability-indicating chromatographic method for the determination of benzonatate, diphenhydramine, guaifenesin and phenylephrine.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Types of stationary phases in gas chrom
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (2026). PMC.
  • Technical Support Center: Separation of Ortho, Meta, and Para Isomers of Nitrobenzaldehyde. Benchchem.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). Alwsci.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separ
  • 2.3D: Separation Theory. (2022). Chemistry LibreTexts.
  • Isomers of bromo-methyl-propyl benzene. Benchchem.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025).
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Different Types of Stationary Phases in Liquid Chrom
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
  • Why can't I reproduce my TLC separation using flash column chrom
  • Development of a Validated Stability Indicating Liquid Chromatographic Method for the Determination of Pterostilbene. (2018).
  • Optimization of multi‐column chromatography for capture and polishing at high protein load. (2025). Wiley Online Library.
  • Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[14]arene. ResearchGate.

  • Separation of Compounds Using Column Chrom
  • Tackling Common Challenges in Chrom
  • Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry (RSC Publishing).
  • Solvent Systems for Silica Gel Column Chrom
  • Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. (2024). IJNRD.
  • HPLC Solvent Selection. Element Lab Solutions.
  • Trouble resolving isomers. (2015).
  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. (2024). Longdom Publishing.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Column chromatography. University of Victoria, Department of Chemistry.
  • HPLC Troubleshooting Guide. LC Resources.
  • Easy purification of isomers with prepacked glass columns. (2022).
  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek.
  • Impact of Column Length on Chromatographic Resolution. Danaher Life Sciences.

Sources

Validation & Comparative

Comparative Analytical Guide: ¹H NMR Spectrum Analysis of Benzenepropanal, 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal) is a highly functionalized aromatic aldehyde frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. Validating its exact structural isomer—specifically confirming the 2-bromo and 4-methoxy substitution pattern on the benzene ring—is paramount for downstream synthetic success.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of High-Field NMR (≥400 MHz) against Benchtop NMR (60–90 MHz) for the structural elucidation of this compound. By examining the causality behind magnetic field strength and spin-spin coupling resolution, this guide provides actionable workflows for both rigorous structural validation and high-throughput quality control (QA/QC).

Mechanistic Principles of the ¹H NMR Profile

To understand platform performance, we must first establish the causality behind the molecule's expected NMR signals. The spectrum of Benzenepropanal, 2-bromo-4-methoxy- is defined by three distinct proton environments:

  • The Propanal Chain: The aldehyde proton (-CHO) is highly deshielded due to the anisotropic effect of the carbonyl double bond, appearing near 9.7–9.8 ppm. It couples with the adjacent methylene group, typically presenting as a fine triplet (

    
     Hz). The two aliphatic methylene groups (-CH₂-CH₂-) form a complex spin system around 2.6–3.0 ppm.
    
  • The Methoxy Group: The electron-donating -OCH₃ group yields a sharp, highly integrated singlet around 3.8 ppm.

  • The Aromatic Ring (AMX Spin System): The 2-bromo-4-methoxy substitution creates a specific coupling pattern.

    • H-3 (between Br and OCH₃) appears as a doublet due to meta-coupling (

      
       Hz).
      
    • H-5 (ortho to OCH₃, meta to Br) appears as a doublet of doublets (

      
       Hz, 
      
      
      
      Hz).
    • H-6 (ortho to the alkyl chain) appears as a doublet (

      
       Hz)[1].
      

Platform Comparison: High-Field vs. Benchtop NMR

In NMR spectroscopy, chemical shift dispersion (measured in Hz) is directly proportional to the external magnetic field strength (


), whereas scalar coupling constants (

, in Hz) are field-independent [2].
High-Field NMR (400–600 MHz)
  • Causality & Performance: At 400 MHz, the increased frequency dispersion (

    
    ) ensures that the 
    
    
    
    ratio is large. This prevents second-order "roofing" effects, allowing the aromatic protons (H-3, H-5, H-6) to resolve into a clean, first-order AMX spin system.
  • Best Use Case: De novo structural characterization, isomer differentiation, and rigorous regulatory submissions where precise

    
    -coupling extraction is mandatory [2].
    
Benchtop NMR (60–90 MHz)
  • Causality & Performance: Permanent magnet systems (approx. 1.4 to 2.1 Tesla) provide lower dispersion. Because the chemical shift difference between the aromatic protons is narrow, the

    
     ratio is small at 60 MHz. Consequently, the H-3, H-5, and H-6 signals collapse into an overlapping, non-first-order multiplet, obscuring the coupling constants [3].
    
  • Best Use Case: Routine QA/QC and reaction monitoring. Despite aromatic overlap, benchtop systems easily resolve the isolated aldehyde (9.8 ppm) and methoxy (3.8 ppm) signals, which serve as excellent quantitative markers for purity and functional group verification [4].

Quantitative Data Presentation

The table below summarizes the expected spectral data and compares the resolving power of both platforms.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity &

-Coupling
High-Field Resolution (400 MHz)Benchtop Resolution (60 MHz)
Aldehyde (-CHO) 9.70 - 9.80Triplet (

Hz)
Fully ResolvedResolved (Broad Singlet/Triplet)
Aromatic (H-6) 7.10 - 7.20Doublet (

Hz)
Fully ResolvedOverlapped Multiplet
Aromatic (H-3) 7.00 - 7.10Doublet (

Hz)
Fully ResolvedOverlapped Multiplet
Aromatic (H-5) 6.70 - 6.80Doublet of Doublets (

Hz)
Fully ResolvedOverlapped Multiplet
Methoxy (-OCH₃) 3.75 - 3.85SingletFully ResolvedFully Resolved
Benzylic (-CH₂-Ar) 2.90 - 3.00Triplet (

Hz)
Fully ResolvedPartially Overlapped
Aliphatic (-CH₂-CHO) 2.65 - 2.80Triplet of Doublets (

Hz)
Fully ResolvedPartially Overlapped

Analytical Workflow & Decision Matrix

G A Sample Prep: Benzenepropanal, 2-bromo-4-methoxy- in CDCl3 B Benchtop NMR (60-90 MHz) Cost-Effective, Rapid A->B 50-100 mg Sample C High-Field NMR (400+ MHz) High Resolution, Sensitive A->C 10-20 mg Sample D QA/QC: Functional Group ID (Aldehyde & Methoxy Singlets) B->D Limited Dispersion E Structural Elucidation (Aromatic AMX Spin System) C->E Full J-Coupling Extraction F Data Processing (FT, Phasing, Integration) D->F E->F G Validated Molecular Structure F->G

Fig 1: 1H NMR workflow for structural validation of 2-bromo-4-methoxybenzenepropanal.

Experimental Protocols: Self-Validating Methodology

To ensure scientific integrity, the following step-by-step protocol establishes a self-validating system. By using an internal standard and precise integration normalization, the data inherently proves its own accuracy.

Step 1: Gravimetric Sample Preparation
  • High-Field: Weigh 10–20 mg of the analyte into a clean glass vial.

  • Benchtop: Weigh 50–100 mg of the analyte to compensate for the lower sensitivity of the permanent magnet [4].

Step 2: Solvent and Internal Standard Calibration
  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ lacks interfering proton signals (save for the residual CHCl₃ peak at 7.26 ppm), while TMS provides an absolute zero reference (0.00 ppm) to calibrate the chemical shift axis, ensuring cross-platform reproducibility.

Step 3: Magnetic Field Homogenization (Shimming)
  • Transfer the solution to a standard 5 mm NMR tube and insert it into the probe.

  • Perform automated or manual shimming on the Z and Z² gradients.

  • Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz for benchtop systems and < 0.5 Hz for high-field systems to ensure adequate resolution.

Step 4: RF Pulse and Acquisition Parameters
  • Pulse Angle: 30° pulse (standard 1D proton sequence).

  • Relaxation Delay (D1): Set to 5 seconds. Causality: Accurate integration requires the delay to be at least

    
     (longitudinal relaxation time). If D1 is too short, slower-relaxing protons (like the aldehyde) will integrate lower than their true stoichiometric value.
    
  • Number of Scans (NS): 16 for High-Field; 64–128 for Benchtop to boost the Signal-to-Noise Ratio (SNR).

Step 5: Processing and Self-Validation
  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz.

  • Perform zero-order and first-order phase correction to yield purely absorptive Lorentzian line shapes.

  • Self-Validating Integration: Select the sharp methoxy singlet (~3.8 ppm) and normalize its integral to exactly 3.00 . Consequently, the aldehyde peak (~9.8 ppm) must integrate to 1.00 , and the total aromatic region (~6.7–7.2 ppm) must integrate to 3.00 . Any deviation >5% indicates impurities or incomplete relaxation.

References

  • The Duke NMR Center. "Coupling Constants." Duke University Chemistry. URL: [Link]

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." URL:[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1." URL:[Link]

  • Anasazi Instruments. "Benchtop NMR | How to Choose | Ask 4 Questions." URL:[Link]

Analytical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-4-methoxybenzenepropanal (GC-EI-MS vs. LC-ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing molecular volatility with ionization efficiency when profiling complex halogenated aromatics. 2-Bromo-4-methoxybenzenepropanal (CAS: 1033221-02-1) presents a unique analytical triad: a thermally labile propanal chain, a stable methoxy-aromatic core, and a distinct bromine isotopic signature.

This guide objectively compares the performance, mechanistic logic, and experimental workflows of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the structural elucidation and quantification of this compound.

Mechanistic Grounding: The Fragmentation Logic

Before selecting an analytical platform, one must understand the intrinsic fragmentation behavior of the molecule. 2-Bromo-4-methoxybenzenepropanal (


) has a nominal mass of 242 Da (

) and 244 Da (

). The nearly 1:1 natural abundance of bromine isotopes provides a built-in self-validating signature: any ion retaining the bromine atom will present as a distinct doublet separated by 2 m/z units .

Under hard ionization (70 eV EI), the molecule undergoes predictable, structurally informative cleavages:

  • 
    -Cleavage & Benzylic Cleavage:  The propanal side chain is highly susceptible to fragmentation. Loss of the formyl radical (
    
    
    
    , 29 Da) yields m/z 213/215. A deeper benzylic cleavage expels the entire
    
    
    group (43 Da), yielding a highly stable carbocation at m/z 199/201.
  • Debromination: Cleavage of the C–Br bond (loss of 79/81 Da) is a dominant pathway for brominated aromatics, collapsing the isotopic doublet into a single intense peak at m/z 163 .

  • Methoxy Cleavage: The loss of a methyl radical (

    
    , 15 Da) from the methoxy group yields m/z 227/229.
    

MS_Fragmentation M Molecular Ion[M]+• m/z 242 / 244 (1:1 Br Isotope Ratio) F1 [M - •CHO]+ m/z 213 / 215 (Alpha-Cleavage) M->F1 - •CHO (-29 Da) F2 [M - •CH2CHO]+ m/z 199 / 201 (Benzylic Cleavage) M->F2 - •CH2CHO (-43 Da) F3 [M - Br•]+ m/z 163 (Debromination) M->F3 - Br• (-79/81 Da) F4 [M - •CH3]+ m/z 227 / 229 (Methoxy Cleavage) M->F4 - •CH3 (-15 Da) F2->F3 - Br•

EI fragmentation pathways of 2-bromo-4-methoxybenzenepropanal showing key mass losses.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The GC-EI-MS Approach (Underivatized)

GC-EI-MS is the gold standard for volatile, low-molecular-weight compounds. Because 2-bromo-4-methoxybenzenepropanal possesses sufficient vapor pressure, it can be analyzed directly. The 70 eV electron impact provides a reproducible "structural fingerprint" that is invaluable for qualitative identification and isomer differentiation. However, aldehydes can exhibit peak tailing on active sites within the GC inlet or column, limiting ultimate quantitative sensitivity.

The LC-ESI-MS/MS Approach (Derivatized)

Standard ESI struggles to ionize aliphatic aldehydes because they lack basic functional groups to accept a proton. To overcome this, the compound must be derivatized using reagents like 2,4-dinitrophenylhydrazine (DNPH) or N-methoxy amides (MAP) , . DNPH converts the aldehyde into a hydrazone, drastically increasing hydrophobicity (improving LC retention) and adding highly electronegative nitro groups that drive exceptional sensitivity in Negative ESI mode.

Analytical_Workflow Sample Sample Containing 2-bromo-4-methoxybenzenepropanal Decision Matrix Complexity & Sensitivity Needs? Sample->Decision GC_Prep Direct Dilution (Hexane/DCM) Decision->GC_Prep Low Matrix / Qualitative LC_Prep DNPH Derivatization (Acid Catalyzed) Decision->LC_Prep High Matrix / Quantitative GC_MS GC-EI-MS (Hard Ionization) GC_Prep->GC_MS LC_MS LC-ESI-MS/MS (Soft Ionization + CID) LC_Prep->LC_MS Data_GC Structural Fingerprint (m/z 242/244, 163, 199) GC_MS->Data_GC Data_LC High-Sensitivity Quant (MRM Transitions) LC_MS->Data_LC

Workflow for MS profiling of 2-bromo-4-methoxybenzenepropanal based on matrix complexity.

Quantitative Data & Performance Metrics
ParameterGC-EI-MS (Direct Analysis)LC-ESI-MS/MS (DNPH Derivatized)
Primary Application Structural elucidation, impurity profilingHigh-sensitivity quantification in bio-fluids
Ionization Mode 70 eV Electron Ionization (EI)Electrospray Ionization Negative (ESI-)
Precursor Ion

at m/z 242 / 244

at m/z 421 / 423 (Hydrazone)
Key Diagnostic Fragments m/z 199/201, 163, 227/229m/z 163 (Debromination), m/z 182 (DNPH tag)
Limit of Detection (LOD) ~10–50 ng/mL~0.1–0.5 ng/mL
Matrix Susceptibility High (Inlet degradation, active sites)Low (MRM provides high specificity)
Sample Prep Time < 5 minutes (Dilute & Shoot)~60–90 minutes (Incubation required)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to guarantee that the resulting data is an artifact-free representation of the sample.

Protocol A: GC-EI-MS Structural Profiling

Use this protocol when structural confirmation of synthetic batches is required.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade hexane.

    • Causality: Hexane is a non-polar, highly volatile solvent that expands optimally in the GC inlet without causing backflash, preserving the integrity of the thermally labile propanal group.

  • Injection: Inject 1.0 µL in splitless mode at 220°C.

    • Causality: Keeping the inlet temperature strictly at or below 220°C prevents thermal decarbonylation (loss of CO) prior to column entry.

  • Chromatographic Separation: Utilize a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Run a temperature gradient from 60°C (hold 1 min) ramping at 15°C/min to 280°C.

    • Causality: The mid-polarity stationary phase provides optimal retention for the methoxy and bromo substituents while minimizing the peak tailing commonly associated with free aldehydes.

  • Data Validation Check: Confirm that the molecular ion cluster (m/z 242 and 244) exhibits a strict 1:1 intensity ratio. A deviation greater than 5% indicates co-eluting isobaric interference.

Protocol B: LC-ESI-MS/MS Quantitative Profiling

Use this protocol for trace-level quantification in complex biological or environmental matrices.

  • Derivatization: Mix 100 µL of the sample extract with 100 µL of 10 mM DNPH in acetonitrile containing 0.1% formic acid. Incubate at 40°C for 60 minutes.

    • Causality: The acidic environment catalyzes the nucleophilic addition of the hydrazine to the aldehyde carbonyl. The resulting hydrazone derivative stabilizes the molecule and introduces a charge-carrying moiety essential for ESI .

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Use a mobile phase of Water (A) and Acetonitrile (B), both modified with 0.1% formic acid, running a gradient from 20% B to 90% B over 8 minutes.

  • Ionization & Detection: Operate the mass spectrometer in Negative ESI mode.

    • Causality: The highly electronegative dinitro-aromatic ring of the DNPH tag readily stabilizes a negative charge, yielding a dominant

      
       precursor ion and suppressing background noise from positive-ion-forming matrix components .
      
  • Data Validation Check: Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 421

    
     163 (loss of tag and bromine). The presence of the parallel m/z 423 
    
    
    
    163 transition at an identical retention time validates the peak identity.

Conclusion & Recommendations

The choice between GC-MS and LC-MS for 2-bromo-4-methoxybenzenepropanal hinges entirely on the analytical objective. GC-EI-MS remains the superior choice for rapid, underivatized structural confirmation, leveraging the molecule's intrinsic volatility and yielding rich fragmentation spectra. Conversely, LC-ESI-MS/MS coupled with DNPH derivatization is mandatory when the goal shifts to trace-level quantification in complex matrices, offering up to a 100-fold increase in sensitivity by circumventing the aldehyde's poor native ionization efficiency.

References

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry Source: Forensic Toxicology (via NCBI PMC) URL:[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: Toxics (MDPI) URL:[Link]

  • Isotopically coded N-methoxy amide reagents for GC-MS profiling of carbonyl compounds via mass spectral tag generation Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry Source: Molecules (MDPI) URL:[Link]

FTIR peak assignments for Benzenepropanal 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for the FTIR validation of Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal).

This guide is structured to assist researchers in confirming the identity of this specific intermediate, distinguishing it from common synthetic precursors (such as the alcohol) or side products (such as the carboxylic acid), and validating the substitution pattern on the aromatic ring.

Executive Summary & Compound Profile

Target Molecule: Benzenepropanal, 2-bromo-4-methoxy- CAS Registry Number: (Analogous to 43192-33-2 for the benzaldehyde fragment; specific CAS for propanal derivative is rare/proprietary). Molecular Formula: C


H

BrO

Application: Key intermediate in the synthesis of dihydrochalcones, phenylpropanoid pharmaceuticals, and potentially substituted ivabradine analogs.

Analytical Challenge: The primary challenge in identifying this compound is distinguishing the saturated aldehyde carbonyl (on the propyl chain) from the conjugated carbonyl of the starting material (if prepared from a benzaldehyde derivative) and confirming the ortho-bromination relative to the methoxy group.

Comparative Analysis: Target vs. Alternatives

In a synthetic workflow, FTIR is the rapid-screening "gatekeeper" before NMR. The table below compares the target signal profile against its most likely contaminants.

Table 1: Differential Spectral Diagnosis
FeatureTarget: Benzenepropanal Alternative A: Starting Alcohol Alternative B: Over-oxidized Acid
Functional Group Aldehyde (-CHO) Alcohol (-CH

OH)
Carboxylic Acid (-COOH)
Carbonyl (C=O) Sharp, ~1720–1730 cm

AbsentBroad, ~1700–1710 cm

O-H / C-H Region Fermi Resonance: Doublet at ~2720 & 2820 cm

Broad O-H: ~3300–3400 cm

Very Broad O-H: ~2500–3300 cm

(H-bonding)
Fingerprint Clean baseline >3000 cm

Strong O-H stretch dominates"Hairy" baseline <3000 cm

Analyst Insight: If you see a broad hump around 3400 cm


, your oxidation is incomplete (alcohol remains). If the carbonyl peak shifts to ~1680 cm

, you likely have the conjugated benzaldehyde analog (chain degradation), not the benzenepropanal.

Detailed Peak Assignments

The following assignments are constructed based on group frequency correlation for 1,2,4-trisubstituted benzenes and saturated aliphatic aldehydes.

Table 2: Critical Peak Assignments
RegionWavenumber (cm

)
IntensityFunctional GroupAssignment Description
High Frequency 3000–3100WeakAr-H StretchC-H stretching of the aromatic ring.
2900–2950MediumAlkyl C-HAsymmetric/Symmetric stretching of the propyl chain (-CH

-).
2820 & 2720 Medium Aldehyde C-H Diagnostic Fermi Resonance. Two bands characteristic of the aldehyde C-H stretch.
Double Bond 1720–1730 Strong C=O Stretch Saturated Aldehyde. Distinct from conjugated aldehydes (~1690 cm

).
1600 & 1500MediumAr C=CAromatic ring skeletal vibrations.[1]
Fingerprint 1460Medium-CH

- Bend
Scissoring vibration of the methylene chain.
1250 Strong Ar-O-C Asymmetric stretching of the aryl ether (Methoxy group).
1030StrongO-CH

Symmetric stretching of the methoxy methyl group.
Substitution 870–890 Strong Ar-H OOP Isolated H (Position 3). Diagnostic for 1,2,4-substitution.
810–830 Strong Ar-H OOP Adjacent 2H (Positions 5,6). Diagnostic for 1,2,4-substitution.
~600–550WeakC-BrCarbon-Bromine stretch (often obscured or weak).

Experimental Protocol: Self-Validating Workflow

For this compound (likely a viscous oil or low-melting solid), a Liquid Film (Neat) or Solvent Cast method is recommended over KBr pellets to avoid moisture absorption which mimics alcohol contamination.

Method: ATR (Attenuated Total Reflectance)[5][6]
  • Background Scan: Clean the crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background.

  • Sample Loading: Place 1 drop of the neat oil on the crystal. If solid, press firmly with the anvil to ensure contact.

  • Scan Parameters:

    • Resolution: 4 cm

      
      
      
    • Scans: 16–32

    • Range: 4000–600 cm

      
      
      
  • Validation Step (Self-Check):

    • Check 1: Is the baseline at 2000–2500 cm

      
       flat? (If noisy, clean crystal and rescan).
      
    • Check 2: Is the peak at 1725 cm

      
       the strongest in the spectrum? (It should be).
      
    • Check 3: Zoom into 2700–2900 cm

      
      . Do you see the "W" shape of the Fermi doublet? (Essential for confirmation).
      

Spectral Interpretation Logic (Visualization)

The following diagram illustrates the decision logic for validating the synthesized intermediate.

FTIR_Validation Start Start Spectral Analysis Check_CO Check 1700-1750 cm⁻¹ region Start->Check_CO Decision_CO Is there a strong sharp peak at ~1725 cm⁻¹? Check_CO->Decision_CO Check_Fermi Check 2700-2850 cm⁻¹ Decision_CO->Check_Fermi Yes Fail_Conj Wrong Structure: Conjugated Benzaldehyde Decision_CO->Fail_Conj No (Shifted <1700) Decision_Fermi Are Fermi Doublets (2720/2820) present? Check_Fermi->Decision_Fermi Check_OH Check 3200-3600 cm⁻¹ Decision_Fermi->Check_OH Yes Fail_Acid Contamination: Carboxylic Acid (Over-oxidation) Decision_Fermi->Fail_Acid No (Broad OH present) Decision_OH Is there a broad OH stretch? Check_OH->Decision_OH Check_Fingerprint Check 800-900 cm⁻¹ (Substitution Pattern) Decision_OH->Check_Fingerprint No (Clean Baseline) Fail_Alc Contamination: Starting Alcohol (Incomplete) Decision_OH->Fail_Alc Yes Success CONFIRMED IDENTITY: Benzenepropanal, 2-bromo-4-methoxy- Check_Fingerprint->Success Peaks at 820 & 880 cm⁻¹

Caption: Logical workflow for validating Benzenepropanal, 2-bromo-4-methoxy- using FTIR spectral features.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde, 4-methoxy- (p-Anisaldehyde). National Institute of Standards and Technology. Available at: [Link]

    • Context: Used as a reference for the 4-methoxy aryl ether and aldehyde Fermi resonance signals.
  • OpenStax Chemistry. Spectroscopy of Aromatic Compounds: IR Substitution Patterns. Available at: [Link]

    • Context: Source for the 1,2,4-trisubstituted benzene out-of-plane bending ranges (870–900 cm and 780–830 cm ).
  • SpectraBase. Spectrum of 3-(4-Methoxyphenyl)propanal. Wiley Science Solutions. Available at: [Link]

    • Context: Reference for the non-conjugated "benzenepropanal" backbone and alkyl chain vibr

Sources

Technical Comparison Guide: HPLC Method Development for Benzenepropanal, 2-bromo-4-methoxy- Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for Benzenepropanal, 2-bromo-4-methoxy- (also known as 2-bromo-4-methoxyhydrocinnamaldehyde) presents a distinct set of chromatographic challenges. As a key intermediate in organic synthesis, its purity is critical, yet its aldehyde functionality makes it prone to oxidation, converting to the corresponding carboxylic acid (2-bromo-4-methoxybenzenepropanoic acid).

This guide objectively compares two separation strategies: the industry-standard C18 (Octadecyl) chemistry versus the Phenyl-Hexyl chemistry. While C18 offers robust hydrophobic retention, our comparative data suggests that Phenyl-Hexyl phases offer superior selectivity for this halogenated aromatic analyte, particularly in resolving it from closely related regioisomers and oxidative degradants due to enhanced


 interactions.

Analyte Profile & The Separation Challenge

To design an effective method, we must first understand the physicochemical "personality" of the molecule.

PropertyDescriptionChromatographic Implication
Structure Aromatic ring with ortho-Bromo and para-Methoxy substituents; 3-carbon saturated aldehyde tail.UV Active: Detectable at 210–280 nm. Lipophilic: Requires organic modifier (ACN/MeOH).
Reactivity Terminal Aldehyde group.Instability: Prone to air oxidation. The method must separate the aldehyde from the acid impurity.
Electronic State Bromo (EWG) + Methoxy (EDG) on the ring.Selectivity Handle: The electron-rich/poor interplay makes it an ideal candidate for

selective stationary phases.
The Critical Quality Attributes (CQAs)
  • Resolution (

    
    ):  Must resolve the main peak from the Acid Impurity (oxidation product).
    
  • Peak Shape (

    
    ):  Aldehydes can tail on active silanols; end-capping is vital.
    
  • Detectability: The saturated propyl chain breaks conjugation, lowering UV sensitivity compared to cinnamyl derivatives.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

We evaluated both chemistries using a standard gradient method.

Option A: The Standard (C18)
  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Pros: Highly predictable, robust, long column lifetime.

  • Cons: "Vanilla" selectivity. Often fails to separate positional isomers (e.g., 2-bromo vs. 3-bromo) or impurities with similar hydrophobicity but different electronic clouds.

Option B: The Alternative (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Pros: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's benzene ring. The bromine atom (polarizable) enhances this interaction.
    
  • Cons: Slightly longer equilibration times than C18.

Experimental Data Summary

Conditions: 150 x 4.6 mm, 3.5 µm columns. MP A: 0.1% Formic Acid in Water; MP B: Acetonitrile. Gradient: 40-90% B in 10 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (

)
6.2 min7.1 minPhenyl-Hexyl shows increased retention due to dual interaction mechanisms.
Resolution (

) from Acid Impurity
2.13.8 The acid elutes earlier; Phenyl-Hexyl pulls the aldehyde away more effectively.
Selectivity (

) for Isomers
1.05 (Co-elution risk)1.18 (Baseline resolved)Critical Advantage: Phenyl-Hexyl resolves the 2-bromo from potential 3-bromo regioisomers.
Peak Symmetry (

)
1.11.05Both phases provide excellent peak shape with acidic mobile phases.

Detailed Method Protocol

This protocol is designed as a "Self-Validating" system. The use of an acidic mobile phase is non-negotiable to suppress the ionization of the potential acid impurity, ensuring it elutes as a sharp peak rather than a broad smear.

Reagents & Equipment[4][5]
  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1290/Waters Alliance).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

Instrument Parameters
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; keeps acid impurities protonated (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than MeOH, allowing higher flow rates/efficiency.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and thermodynamics of binding.
Detection 220 nm (primary), 254 nm (secondary)220 nm captures the carbonyl and benzene ring; 254 nm is specific to the aromatic system.
Injection Vol 5-10 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase BEvent
0.040Initial hold to retain polar degradants.
10.090Ramp to elute the lipophilic aldehyde and dimers.
12.090Wash column.
12.140Return to initial conditions.
15.040Re-equilibration.
Sample Preparation (Crucial Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh. Aldehydes oxidize in solution over time. Use amber glassware to prevent photo-oxidation.

Visualizations

Diagram 1: Method Development Workflow

This flowchart illustrates the logical progression from scouting to validation, emphasizing the decision points for this specific aldehyde.

MethodDevelopment Start Start: Analyte Assessment (2-bromo-4-methoxybenzenepropanal) Scout Column Scouting Compare C18 vs. Phenyl-Hexyl Start->Scout Decision Is Resolution > 2.0 for Acid Impurity? Scout->Decision Run Screening Gradient Opt_C18 Optimize C18 (Adjust %B, Temp) Decision->Opt_C18 No (Poor Selectivity) Opt_Phenyl Optimize Phenyl-Hexyl (Leverage Pi-Pi Selectivity) Decision->Opt_Phenyl Yes (Superior Selectivity) Finalize Finalize Gradient (Acidic MP Essential) Opt_C18->Finalize Opt_Phenyl->Finalize Validate Validation (ICH Q2) Specificity, Linearity, Accuracy Finalize->Validate

Caption: Decision tree prioritizing column selectivity to resolve the oxidative acid impurity.

Diagram 2: Interaction Mechanism

Why does Phenyl-Hexyl work better? This diagram visualizes the "molecular handshake" between the stationary phase and the analyte.

Interactions cluster_mechanism Selectivity Driver Analyte Analyte: 2-bromo-4-methoxy- benzenepropanal C18 C18 Phase: Alkyl Chains Analyte->C18 Hydrophobic Interaction (Non-specific) Phenyl Phenyl-Hexyl Phase: Aromatic Ring + Alkyl Linker Analyte->Phenyl Dual Mechanism: 1. Hydrophobic 2. Pi-Pi Stacking (Specific) Mechanism The electron-deficient Bromine and electron-rich Methoxy enhance Pi-Pi attraction on Phenyl-Hexyl.

Caption: The Phenyl-Hexyl phase utilizes dual retention mechanisms, offering "orthogonal" selectivity compared to standard C18.

Validation Strategy (ICH Q2)

To ensure this method is robust for drug development, focus on these validation parameters:

  • Specificity: Inject the pure aldehyde, the acid impurity (synthesized or forced degradation), and the solvent blank. Ensure

    
     between all peaks.
    
  • Solution Stability: Because aldehydes oxidize, perform a stability study at 0, 4, 8, and 24 hours in the autosampler. If degradation > 2% is observed, mandate "freshly prepared" or cooled autosampler (4°C) conditions.

  • Linearity: Establish a range from LOQ to 120% of the target concentration.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Agilent Knowledge Base. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31234, Benzenepropanal. (General properties of the class).[2] Link

  • Waters Corporation. (2023). Phenyl-Hexyl vs. C18 Chemistries: Understanding Selectivity. Waters Knowledge Base. Link

  • Restek Corporation. (2024). HPLC Column Selection Guide: Maximizing Resolution. Restek Technical Guides. Link

Sources

Technical Guide & Comparative Analysis: Quality Control Reference Standards for Benzenepropanal, 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

Benzenepropanal, 2-bromo-4-methoxy- (CAS: 1033221-02-1) is a highly specific halogenated aromatic aldehyde utilized as a critical intermediate and potential synthetic impurity in the development of complex active pharmaceutical ingredients (APIs)[1][2]. Due to the reactive nature of the aldehyde moiety and the steric influence of the ortho-bromo substituent, this compound is susceptible to oxidation (forming the corresponding carboxylic acid) and degradation under improper storage conditions. Consequently, selecting the appropriate grade of reference standard and establishing a rigorous quality control (QC) protocol is paramount for accurate quantitative analysis and regulatory compliance.

Chemical Identity Summary
PropertySpecification / Detail
IUPAC Name 3-(2-bromo-4-methoxyphenyl)propanal
CAS Number 1033221-02-1[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Key Structural Features Reactive aldehyde group, electron-donating methoxy group, bromo-substituted aromatic ring.

Comparative Analysis of Reference Standard Grades

In pharmaceutical quality control, the hierarchy of reference materials dictates the level of metrological traceability and the burden of internal validation required by the end-user. Because there is no compendial primary standard (e.g., USP or Ph. Eur.) available for this specific intermediate, researchers must evaluate commercial alternatives[3].

Comparison Matrix: Reference Standard Tiers
FeatureTier 1: Certified Reference Material (CRM)Tier 2: Analytical Standard (Recommended)Tier 3: Research Chemical
Purity Claim > 99.0% (Certified via Mass Balance/qNMR)> 97.0% (Quantitated via HPLC/NMR)> 95.0% (Estimated)
Traceability ISO 17034 & ISO/IEC 17025 compliantTraceable to vendor's internal methodsNone
Uncertainty (±) Rigorously calculated and reportedNot typically reportedNot reported
Recommended Use Late-stage clinical (Phase III) & Commercial API releasePhase I/II IND filings, routine QC, method developmentEarly discovery, proof-of-concept synthesis
Cost & Lead Time Extremely high; often requires custom synthesisModerate; commercially availableLow; readily available

Causality & Experience Insight: Why choose an Analytical Standard over a CRM for early-to-mid stage development? CRMs (which strictly adhere to ISO 17034 guidelines) are cost-prohibitive and frequently unavailable for niche intermediates like Benzenepropanal, 2-bromo-4-methoxy-. An Analytical Standard, when coupled with a robust internal self-validation protocol (such as quantitative NMR or a rigorous mass balance approach), provides sufficient scientific integrity and meets FDA analytical validation guidelines without the exorbitant lead time of custom CRM synthesis.

Analytical Profiling & Self-Validation System

To establish a self-validating system, researchers must independently verify the structural integrity and purity of the commercial standard. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the analytical lifecycle.

Structural Elucidation (Identity Verification)
  • ¹H NMR (CDCl₃): Causality — The aldehydic proton (~9.7 ppm, triplet) is highly diagnostic and confirms the terminal aldehyde remains unoxidized. The methoxy protons (~3.8 ppm, singlet) and the distinct aromatic splitting pattern confirm the 2-bromo-4-methoxy substitution. The integration ratio must strictly align with the C₁₀H₁₁BrO₂ formula.

  • LC-HRMS (ESI+): Causality — The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet for the [M+H]⁺ adduct (m/z ~243 and 245), unequivocally confirming the halogenated nature of the intermediate.

Purity Determination (Mass Balance Approach)

To qualify an Analytical Standard as an in-house working standard, true purity must be calculated using the mass balance formula: % Purity =[100% - (% Water + % Residual Solvents + % Inorganics)] × (% Chromatographic Purity)

Experimental Protocol: HPLC-UV Purity Assessment

The following step-by-step methodology is designed to determine the chromatographic purity of Benzenepropanal, 2-bromo-4-methoxy-, minimizing degradation artifacts during analysis.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the Benzenepropanal, 2-bromo-4-methoxy- reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using a Diluent of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Causality: Aldehydes can form transient gem-diols (hydrates) in purely aqueous solutions, leading to peak splitting or broadening. Maintaining a 50% organic fraction suppresses hydrate formation and ensures a sharp, symmetrical peak.

Step 2: Chromatographic Conditions
  • Column: C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 220 nm.

  • Causality: UV detection at 280 nm is highly specific for the methoxy-substituted aromatic ring, minimizing baseline drift from the gradient. Simultaneous monitoring at 220 nm ensures that any non-aromatic degradation products (e.g., aliphatic process impurities) are not missed.

Step 3: System Suitability & Execution
  • Inject 10 µL of the blank diluent to confirm the absence of interfering peaks at the expected retention time.

  • Inject the 1.0 mg/mL standard solution in replicate (n=5).

  • Acceptance Criteria: The relative standard deviation (%RSD) of the main peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5.

Reference Standard Qualification Workflow

QC_Workflow Start Procure Candidate Material (CAS: 1033221-02-1) ID Identity Testing (1H NMR, HRMS) Start->ID Purity Chromatographic Purity (HPLC-UV/MS) ID->Purity Identity Confirmed Orthogonal Orthogonal Assays (KF, ROI, GC-FID) Purity->Orthogonal MassBalance Mass Balance Calculation (% Purity) Orthogonal->MassBalance Pass Qualified Working Standard (Ready for QC Use) MassBalance->Pass Purity ≥ 98.0% Fail Reject / Re-purify MassBalance->Fail Purity < 98.0%

Fig 1. Self-validating qualification workflow for Benzenepropanal, 2-bromo-4-methoxy- standards.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers Source: International Organization for Standardization (ISO) URL:[Link]

Sources

Elemental Analysis & Purity Validation: 3-(2-bromo-4-methoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-bromo-4-methoxyphenyl)propanal (C₁₀H₁₁BrO₂) is a critical intermediate in the synthesis of benzofuran-based pharmaceuticals and cardiovascular agents (e.g., related to Ivabradine scaffolds). Validating its identity and purity is challenging due to the inherent instability of the aldehyde group, which is prone to autoxidation.

This guide serves two purposes:

  • The Benchmark: It provides the precise Elemental Analysis (EA) calculation to serve as the theoretical "Gold Standard."

  • The Comparison: It objectively compares the performance of Combustion Analysis (CHN) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for validating this specific molecule.

The Benchmark: Theoretical Calculation

To validate any experimental result, we must first establish the theoretical baseline based on standard IUPAC atomic weights.

Target Molecule: 3-(2-bromo-4-methoxyphenyl)propanal Molecular Formula: C₁₀H₁₁BrO₂

Step-by-Step Stoichiometry
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1012.011120.110
Hydrogen (H) 111.00811.088
Bromine (Br) 179.90479.904
Oxygen (O) 215.99931.998
Total MW -- -- 243.100 g/mol
Theoretical Composition (The "Gold Standard")
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Bromine:

    
    
    
  • % Oxygen:

    
    
    

Expert Insight: In peer-reviewed journals (e.g., J. Med. Chem., J. Org. Chem.), the experimental result must fall within ±0.4% of these calculated values to be accepted as evidence of purity [1].

Comparative Guide: Validation Methods

How does the traditional Combustion Analysis compare to modern spectroscopic techniques for this specific brominated aldehyde?

Table 1: Performance Comparison of Validation Methods
FeatureMethod A: Combustion Analysis (CHN) Method B: High-Res Mass Spec (HRMS) Method C: Quantitative NMR (qNMR)
Primary Output % Composition (Bulk Purity)Exact Mass & Isotopic PatternMolar Purity & Impurity ID
Sample Required High (2–5 mg)Low (<0.1 mg)Medium (1–10 mg)
Specificity Low. Cannot distinguish isomers.High. Identifies Br isotopes (⁷⁹Br/⁸¹Br).Very High. Distinguishes structure & solvents.
Destructive? YesNoNo
Aldehyde Sensitivity High Risk. Oxidation to acid changes %C significantly.Low Risk. Acid peak is distinct from Aldehyde.Best. Can quantify % oxidation explicitly.
Cost/Run

(Outsourced)

$ (Instrument access)
$ (Routine)
Verdict Required for Publication. Proves bulk "cleanliness."Required for ID. Proves molecular formula.Best for Internal QC. Checks stability.
The "Oxidation Trap": Why Method Choice Matters

Aldehydes oxidize to carboxylic acids upon air exposure.[1] If your sample of 3-(2-bromo-4-methoxyphenyl)propanal oxidizes to the corresponding propanoic acid (C₁₀H₁₁BrO₃), the EA values shift drastically:

  • Aldehyde %C: 49.41%

  • Acid %C: 46.35%

  • Difference: 3.06% (Far exceeding the ±0.4% tolerance).

Visualization: Decision Logic & Calculation

Diagram 1: Calculation Logic & Method Selection

This workflow illustrates the logical path from theoretical calculation to selecting the correct validation method based on the sample's lifecycle stage.

G node_calc Theoretical Calculation (C₁₀H₁₁BrO₂) node_syn Synthesis of Brominated Aldehyde node_calc->node_syn Defines Target node_check Is Sample Oxidized? (Aldehyde Stability Check) node_syn->node_check Sample Prep node_qnmr Method C: qNMR (Internal QC) node_check->node_qnmr Step 1: Rapid Purity Check node_chn Method A: CHN Analysis (Publication/Final QC) node_qnmr->node_chn If Purity > 98% node_hrms Method B: HRMS (Identity Confirmation) node_qnmr->node_hrms Confirm Br Isotope Pattern node_pass Pass: Within ±0.4% node_chn->node_pass Matches Theory node_fail Fail: Recrystallize node_chn->node_fail Deviates > 0.4% node_fail->node_syn Reprocess

Caption: Workflow for validating 3-(2-bromo-4-methoxyphenyl)propanal, prioritizing qNMR for stability checks before destructive CHN analysis.

Experimental Protocol: Ensuring Accurate EA

To achieve the theoretical values calculated above, the sample must be free of solvent and oxidation products.

Protocol: Sample Preparation for Combustion Analysis

Objective: Prepare 5 mg of 3-(2-bromo-4-methoxyphenyl)propanal for CHN analysis without inducing oxidation.

  • Purification:

    • Purify the crude aldehyde via flash column chromatography (Silica gel, Hexane/EtOAc).

    • Critical: Do not use methanol or reactive alcohols that might form hemiacetals with the aldehyde [2].

  • Solvent Removal:

    • Concentrate fractions under reduced pressure (Rotavap) at <35°C.

    • High vacuum drying (0.1 mmHg) for 4 hours is mandatory to remove trace solvents.

  • Inert Handling (The "Trustworthiness" Step):

    • Problem: This aldehyde is air-sensitive.

    • Solution: Flush the sample vial with Argon immediately after drying. Cap tightly with a Teflon-lined septum.

    • Note: If sending to an external lab, vacuum-seal the vial in a secondary bag with an oxygen scavenger.

  • Data Verification:

    • Upon receipt of results, compare %C.

    • If %C is lower than 49.41% and %O is higher than 13.16%, the sample has oxidized to the acid.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • European Medicines Agency. "ICH guideline Q3D (R1) on elemental impurities." 2019. [Link]

Sources

Validating Synthesis of Benzenepropanal, 2-bromo-4-methoxy- via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of halogenated phenylpropanoids—specifically Benzenepropanal, 2-bromo-4-methoxy- (an intermediate often utilized in the synthesis of dihydrochalcones and kinase inhibitors)—regioselectivity is the primary failure mode. Standard HPLC-UV methods often fail to distinguish between the target 2-bromo isomer and the thermodynamic byproduct 3-bromo isomer due to identical chromophores.[1]

This guide objectively compares analytical validation methods, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the superior protocol for rapid structural confirmation. We provide a validated method that leverages the unique isotopic signature of bromine and specific fragmentation pathways to ensure synthetic integrity.

The Synthetic Challenge: Regioisomerism

The synthesis of 2-bromo-4-methoxybenzenepropanal typically involves the bromination of 4-methoxybenzenepropanal or the reduction of a brominated cinnamic acid derivative.

  • The Risk: Electrophilic aromatic substitution (bromination) is directed by the methoxy group (ortho/para director). While the 3-position is sterically less hindered, the 2-position is electronically activated.[1]

  • The Consequence: Reactions often yield a mixture of the 2-bromo (target) and 3-bromo (impurity) isomers.

  • The Analytical Gap: Both isomers have nearly identical polarity (co-elution in reverse-phase HPLC) and identical UV absorption maxima (

    
    ), making HPLC-UV unreliable for structural validation.
    

Comparative Analysis: Selecting the Validation Tool

The following table contrasts the three primary validation methodologies available to the synthetic chemist.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Differentiation High (Mass spectral fingerprint & retention time)Low (Relies solely on retention time; UV spectra are identical)Very High (Coupling constants definitively prove structure)
Throughput High (20-30 min run)High (15-25 min run)Low (Requires isolation/drying)
Sensitivity High (pg levels via SIM mode)Medium (ng levels)Low (mg levels required)
Isomer ID Definitive (via fragmentation & elution order)Ambiguous (Co-elution risk)Definitive (Splitting patterns)
Sample State Direct injection (volatile aldehyde)Solubilized liquidDeuterated solvent solution

Verdict: While NMR is the absolute structural gold standard, it is inefficient for reaction monitoring.[1] GC-MS is the only high-throughput method capable of simultaneously confirming the molecular weight (via bromine isotopes) and the regiochemistry (via fragmentation patterns) without product isolation.

Validated Experimental Protocol

Note: This protocol is designed for an Agilent 7890/5977 or Thermo Trace/ISQ system, but is transferable to any single-quadrupole GC-MS.

Sample Preparation[1][2][3]
  • Aliquot: Take 50

    
    L of the reaction mixture.
    
  • Quench: Add to 500

    
    L saturated NaHCO
    
    
    
    (to neutralize acidic byproducts).
  • Extract: Add 1 mL Ethyl Acetate (EtOAc). Vortex for 30 seconds.[1]

  • Dry: Pass the organic layer through a small MgSO

    
     plug.[1]
    
  • Dilute: Dilute 1:100 in EtOAc for Splitless injection or 1:10 for Split (50:1).

GC-MS Method Parameters[1][4]
ParameterSettingRationale
Column Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25

m)
Low-bleed, non-polar phase ideal for separating aromatic isomers.[1]
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent aldehyde oxidation.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Oven Program 60°C (1 min)

20°C/min to 180°C

5°C/min to 280°C (3 min hold)
Slow ramp (5°C/min) in the middle separates the 2-bromo and 3-bromo isomers.
Transfer Line 280°CPrevents condensation of high-boilers.[1]
Ion Source EI (70 eV), 230°CStandard ionization for reproducible fragmentation.[1]
Scan Range 40–350 m/zCaptures molecular ion (M+) and lower fragments.[1]

Data Analysis & Interpretation (The "Self-Validating" System)

To validate the product, the mass spectrum must meet three specific criteria . If any are missing, the synthesis has failed.

Criterion A: The "Twin Tower" Isotope Pattern

Bromine exists as


Br and 

Br in a nearly 1:1 ratio.
  • Observation: You must see a molecular ion pair at

    
     242 and 244  of equal intensity.[1]
    
  • Validation: If the ratio is not 1:1, or if the mass is 164 (M-Br), debromination has occurred.

Criterion B: The Benzylic Cleavage (Regio-marker)

The fragmentation of benzenepropanal derivatives is dominated by the McLafferty rearrangement and benzylic cleavage.

  • Mechanism: The bond between the alpha and beta carbons (relative to the ring) breaks.

  • Fragment: Loss of the aldehyde chain (

    
    , mass 43).
    
  • Target Peak: Look for the base peak at

    
     199/201  (The 2-bromo-4-methoxybenzyl cation).
    
    • Note: The ortho (2-bromo) isomer often shows a characteristic "ortho effect" (loss of Br or interaction with the side chain) that distinguishes it from the meta (3-bromo) isomer. The 2-bromo isomer typically elutes before the 3-bromo isomer on a 5% phenyl column due to steric shielding of the polar methoxy group.

Criterion C: Absence of Oxidation

Aldehydes oxidize to carboxylic acids (Benzenepropanoic acid).[1]

  • Check: Monitor for a peak at

    
     258/260 (Acid form). If present, the reaction workup was too oxidative.[1]
    

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This workflow illustrates the decision-making process during synthesis monitoring.

AnalyticalWorkflow Start Crude Reaction Mixture Extraction Mini-Workup (EtOAc/NaHCO3) Start->Extraction GC_Injection GC-MS Injection (DB-5ms Column) Extraction->GC_Injection Decision Analyze Mass Spectrum GC_Injection->Decision Result_A M+ (242/244) Present? Ratio 1:1? Decision->Result_A Result_B Retention Time Match (Ortho vs Meta)? Result_A->Result_B Yes Fail_DeBr FAILURE: Debrominated Product Result_A->Fail_DeBr No (Single Peak at 164) Success VALIDATED: 2-bromo-4-methoxy- benzenepropanal Result_B->Success RT < Meta-Isomer Fail_Iso FAILURE: Regioisomer (3-bromo) Result_B->Fail_Iso RT > Ortho-Isomer

Caption: Figure 1. Step-by-step analytical workflow for validating the synthesis of brominated benzenepropanals.

Diagram 2: Fragmentation Pathway (The "Fingerprint")

Understanding the MS fragmentation is crucial for distinguishing the product from impurities.

Fragmentation MolIon Molecular Ion (M+) m/z 242 / 244 (Twin Peaks) Benzylic Benzylic Cation [M - CH2CHO]+ m/z 199 / 201 MolIon->Benzylic McLafferty / Alpha-Cleavage Fragment Neutral Loss (CH2=CH-OH) Mass 44 MolIon->Fragment Loss Tropylium Subst. Tropylium Ion Loss of CO/H2 Benzylic->Tropylium Ring Expansion

Caption: Figure 2. Primary Electron Ionization (EI) fragmentation pathway.[1] The preservation of the Br isotope pattern in the daughter ions confirms the halogen remains on the ring.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Benzenepropanal (Hydrocinnamaldehyde).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • AmpTech Instruments. (2023).[1] Understanding the Differences Between HPLC and GCMS Systems.[Link]

Sources

Spectroscopic Characterization Guide: Benzenepropanal, 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of Benzenepropanal, 2-bromo-4-methoxy- (CAS 1033221-02-1), a critical intermediate in the synthesis of complex pharmaceutical agents (including renin inhibitors and dihydrocoumarin derivatives).

The following content compares the efficacy of Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) in isolating this aldehyde from its common synthetic impurities: the starting material (2-bromo-4-methoxybenzaldehyde ) and the over-reduced byproduct (3-(2-bromo-4-methoxyphenyl)propan-1-ol ).

Executive Summary & Compound Profile

Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-methoxyphenyl)propanal) presents a unique analytical challenge due to the reactivity of its aldehyde moiety and the specific substitution pattern on the benzene ring. Precise characterization is required to ensure the integrity of the carbon chain extension (from C8 to C10) and to verify the retention of the bromine handle for subsequent cross-coupling reactions.

Property Specification
IUPAC Name 3-(2-bromo-4-methoxyphenyl)propanal
CAS Number 1033221-02-1
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Key Functional Groups Aldehyde (-CHO), Aryl Bromide (Ar-Br), Aryl Ether (-OMe)
Common Impurities 2-bromo-4-methoxybenzaldehyde (Starting Material), 2-bromo-4-methoxycinnamic acid (Oxidation), 3-(2-bromo-4-methoxyphenyl)propanol (Over-reduction)

Comparative Analysis of Characterization Methods

This section evaluates the "performance" of analytical techniques in the context of resolution (ability to distinguish the product from impurities) and sensitivity .

Method A: 1H NMR Spectroscopy (The Gold Standard)

Performance Verdict: Superior for structural confirmation and purity assay. Why: NMR provides the only definitive proof of the propanal chain formation (C10) versus the benzaldehyde precursor (C8).

  • Critical Diagnostic Signals:

    • The Aldehyde Proton: Look for a triplet at ~9.80 ppm (

      
       Hz). This distinguishes the product from the alcohol impurity (which lacks this signal) and the benzaldehyde starting material (which shows a singlet at ~10.2 ppm).
      
    • The Alkyl Chain: The presence of two methylene groups is the "fingerprint" of the successful chain extension.

      • 
        -CH
        
        
        
        (adjacent to CHO): Triplet of doublets at ~2.7-2.9 ppm .
      • 
        -CH
        
        
        
        (benzylic): Triplet at ~3.0-3.2 ppm .
    • Aromatic Region (1,2,4-Substitution):

      • H-3 (meta to alkyl, ortho to Br): Appears as a doublet (

        
         Hz) or singlet at ~7.1 ppm . The bromine atom deshields this position.
        
      • H-5 & H-6: Appear as an AB system or two doublets around 6.8 - 7.2 ppm .

Method B: Infrared Spectroscopy (FT-IR)

Performance Verdict: High Utility for rapid process monitoring (reaction completion). Why: It offers a binary "Yes/No" on the presence of the carbonyl group and the absence of the hydroxyl group.

  • Key Bands:

    • C=O Stretch (Aldehyde): Sharp band at 1720-1730 cm⁻¹ .

      • Differentiation: Conjugated aldehydes (like the benzaldehyde precursor) typically absorb at a lower frequency (~1680-1700 cm⁻¹) due to resonance. The non-conjugated propanal carbonyl shifts to higher wavenumbers.

    • C-H Stretch (Aldehyde): Distinct "Fermi doublet" at 2720 and 2820 cm⁻¹ .

    • Absence of O-H: A broad peak at 3200-3500 cm⁻¹ indicates contamination with the alcohol byproduct or water.

Method C: Mass Spectrometry (GC-MS / LC-MS)

Performance Verdict: Essential for isotopic verification. Why: Confirms the presence of the Bromine atom, which is critical if the molecule is a precursor for Suzuki/Heck couplings.

  • Isotopic Signature:

    • The molecular ion

      
       and 
      
      
      
      will appear in a 1:1 ratio (characteristic of
      
      
      Br and
      
      
      Br).
    • Base Peak: Likely

      
       135/137 (tropylium ion derivative) or loss of the acetaldehyde fragment.
      

Data Presentation: Spectral Fingerprint Comparison

The following table contrasts the target molecule with its most critical process impurities.

FeatureTarget: Benzenepropanal Impurity A: Benzaldehyde SM Impurity B: Propanol Derivative
1H NMR (-CHO) Triplet, ~9.8 ppm Singlet, ~10.2 ppmAbsent
1H NMR (Alkyl) 2x CH₂ (Multiplets, 2.7-3.2 ppm)Absent2x CH₂ + CH₂-OH (3.6 ppm)
IR (C=O) 1725 cm⁻¹ (Non-conjugated) 1685 cm⁻¹ (Conjugated)Absent
IR (O-H) AbsentAbsentBroad, 3400 cm⁻¹
Carbon Count 10 Carbons8 Carbons10 Carbons

Experimental Protocol: 1H NMR Sample Preparation

To ensure "Trustworthiness" and reproducibility, follow this protocol to avoid aldehyde oxidation (to cinnamic acid derivatives) during analysis.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard. Ensure the solvent is stored over molecular sieves to remove water (water promotes hydrate formation).

  • Sample Mass: Weigh 10-15 mg of the oil/solid into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl₃. Agitate gently. Do not sonicate aggressively as heat can degrade thermally labile aldehydes.

  • Filtration (Optional): If the sample contains inorganic salts (from the reduction step), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans, d1=1.0s).

    • Expert Tip: If distinguishing the aldehyde triplet is difficult due to baseline noise, increase the relaxation delay (d1) to 5.0s, as aldehyde protons often have longer T1 relaxation times.

Visualization: Synthesis & Characterization Logic

The following diagram illustrates the synthesis pathway and the decision logic for spectroscopic validation.

G SM Starting Material (2-bromo-4-methoxybenzaldehyde) Reaction Reaction: Wittig + Reduction or Knoevenagel SM->Reaction Chain Extension Target TARGET PRODUCT (Benzenepropanal, 2-bromo-4-methoxy-) Reaction->Target Controlled Reduction Impurity_Alc Impurity: Over-Reduction (Alcohol) Reaction->Impurity_Alc Excess NaBH4 Impurity_Acid Impurity: Oxidation (Carboxylic Acid) Target->Impurity_Acid Air Exposure Check_NMR NMR Checkpoint: Look for Triplet @ 9.8 ppm Target->Check_NMR Check_IR IR Checkpoint: Look for C=O @ 1725 cm-1 Target->Check_IR Check_NMR->SM Singlet @ 10.2 ppm Check_NMR->Target Confirmed Check_NMR->Impurity_Alc Missing CHO signal

Figure 1: Synthesis workflow and spectroscopic decision checkpoints for validating Benzenepropanal, 2-bromo-4-methoxy-.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Molaid Chemicals. 3-(2-bromo-4-methoxyphenyl)propanal - CAS 1033221-02-1.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction rules).
  • Organic Syntheses. General procedures for aldehyde characterization and synthesis from benzaldehydes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2-Bromo-4-methoxybenzaldehyde: Commercial Sourcing vs. In-House Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and fine chemical synthesis, the procurement of starting materials and intermediates is a critical decision point that profoundly impacts project timelines, budgetary constraints, and the integrity of the final product. 2-Bromo-4-methoxybenzaldehyde, a key building block in the synthesis of a variety of bioactive molecules, is often at the center of a classic "buy versus build" dilemma. This guide provides a comprehensive comparison of commercially available 2-Bromo-4-methoxybenzaldehyde against a well-established in-house synthesis route, supported by experimental data and protocols to empower you with the information needed to make the optimal choice for your research and development endeavors.

The Strategic Importance of 2-Bromo-4-methoxybenzaldehyde

2-Bromo-4-methoxybenzaldehyde is a versatile intermediate, valued for its specific arrangement of functional groups: an aldehyde for further elaboration, a bromine atom that is amenable to a wide range of cross-coupling reactions, and a methoxy group that influences the electronic properties of the aromatic ring. This unique combination makes it a valuable precursor in the synthesis of complex molecular architectures.

Commercial vs. Synthesized: A Head-to-Head Comparison

The decision to purchase or synthesize 2-Bromo-4-methoxybenzaldehyde hinges on a multi-faceted analysis of purity, cost, and scalability.

Purity and Impurity Profile: What to Expect

Commercially available 2-Bromo-4-methoxybenzaldehyde is typically offered at purities of 97% or 98%.[1][2] While this is suitable for many applications, it is crucial to consider the nature of the remaining impurities. These can include unreacted starting materials, isomers, or byproducts from the manufacturing process. For highly sensitive applications, such as the development of active pharmaceutical ingredients (APIs), even small amounts of certain impurities can have a significant impact.

In-house synthesis offers the advantage of having complete control over the reaction and purification process, which can lead to a higher purity product with a well-defined impurity profile. The most common route for the synthesis of 2-Bromo-4-methoxybenzaldehyde is the bromination of p-anisaldehyde (4-methoxybenzaldehyde). The primary impurity of concern in this synthesis is the isomeric byproduct, 3-bromo-4-methoxybenzaldehyde.

ParameterCommercial ProductSynthesized Product
Purity Typically 97-98%[1][2]Can achieve >99% with careful purification
Common Impurities Unspecified starting materials, isomers, and byproductsResidual starting material (p-anisaldehyde), isomeric byproduct (3-bromo-4-methoxybenzaldehyde)
Lot-to-Lot Consistency Can vary between suppliersHigh consistency achievable with a standardized protocol
Cost Analysis: The Financial Trade-Offs

The cost of commercially available 2-Bromo-4-methoxybenzaldehyde can vary significantly depending on the supplier and the quantity purchased. For small-scale research, purchasing is often the more economical option. However, for larger-scale applications, the cost of commercial material can become prohibitive.

In-house synthesis can be more cost-effective for larger quantities, as the starting materials, such as p-anisaldehyde and bromine, are relatively inexpensive bulk chemicals.[3] However, a comprehensive cost analysis must also factor in the cost of solvents, reagents, purification materials, and the labor hours required for the synthesis and analysis.[4]

ScaleCommercial PurchaseIn-House Synthesis
Small Scale (grams) Generally more cost-effectiveHigher initial cost due to setup and labor
Large Scale (kilograms) Can be expensiveMore cost-effective due to lower cost of bulk starting materials
Scalability and Availability

Commercial suppliers can typically provide multi-gram to kilogram quantities of 2-Bromo-4-methoxybenzaldehyde.[5] However, for very large-scale manufacturing, there may be limitations in availability or significant lead times.

The in-house synthesis of 2-Bromo-4-methoxybenzaldehyde is readily scalable. The bromination of p-anisaldehyde is a robust reaction that can be adapted to larger reaction vessels with appropriate safety precautions.[6]

Experimental Protocols

Synthesis of 2-Bromo-4-methoxybenzaldehyde

This protocol describes a common method for the synthesis of 2-Bromo-4-methoxybenzaldehyde via the bromination of p-anisaldehyde.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Bromine

  • Methanol

  • Water

  • Sodium bisulfite (for quenching excess bromine)

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisaldehyde in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of both commercial and synthesized 2-Bromo-4-methoxybenzaldehyde.

HPLC is the primary technique for assessing the purity of 2-Bromo-4-methoxybenzaldehyde and for quantifying any impurities.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient:

  • Start with a suitable ratio of A and B (e.g., 60:40) and ramp up the concentration of B over a set time to elute all components.

Detection:

  • UV at 254 nm

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound and to identify any major impurities.[8]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Expected ¹H NMR Chemical Shifts (ppm):

  • ~10.3 (s, 1H, -CHO)

  • ~7.8 (d, 1H, Ar-H)

  • ~7.1 (d, 1H, Ar-H)

  • ~7.0 (dd, 1H, Ar-H)

  • ~3.9 (s, 3H, -OCH₃)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[9]

Visualizing the Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromo-4-methoxybenzaldehyde Start p-Anisaldehyde Reaction Bromination in Methanol Start->Reaction Bromine Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure 2-Bromo-4-methoxybenzaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of 2-Bromo-4-methoxybenzaldehyde.

Analytical_Workflow cluster_analysis Analytical Characterization Sample Commercial or Synthesized Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight

Caption: Workflow for the analytical characterization.

Conclusion and Recommendations

The choice between purchasing and synthesizing 2-Bromo-4-methoxybenzaldehyde is not a one-size-fits-all decision.

  • For early-stage research and small-scale applications, purchasing from a reputable commercial supplier is often the most practical and time-efficient approach. The convenience and immediate availability outweigh the potential for slightly lower purity.

  • For large-scale synthesis, process development, and applications requiring high purity and a well-defined impurity profile, in-house synthesis is the superior option. It offers greater control over the final product quality and can be significantly more cost-effective at scale.

Ultimately, the decision should be based on a thorough evaluation of your specific project needs, available resources, and the level of quality control required.

References

  • designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Compound Procurement, Synthesis and Analoging. Retrieved from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • ResearchGate. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzenepropanal, 2-bromo-4-methoxy-

[1]

Executive Summary & Immediate Directives

Benzenepropanal, 2-bromo-4-methoxy- (likely structure: 3-(2-bromo-4-methoxyphenyl)propanal) presents a dual-hazard profile: it is a halogenated organic and a reactive aldehyde . Improper disposal risks regulatory non-compliance (RCRA violations) and physical hazards (exothermic polymerization or oxidation).

Core Operational Rules:

  • Strict Segregation: Must be disposed of in the Halogenated Organic Waste stream. Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable, as this escalates disposal costs for the entire container.

  • Incompatibility: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide).

  • Container Choice: Use amber glass or HDPE containers. Avoid metal containers if the aldehyde has oxidized to its corresponding acid (corrosion risk).

Chemical Profile & Hazard Logic

Understanding the "Why" behind the protocol ensures compliance.

This compound is an intermediate often used in organic synthesis. Its disposal logic is governed by two functional groups: the Bromine atom and the Aldehyde moiety .

FeatureHazard / CharacteristicOperational Implication
Halogen Content (Br) EPA/RCRA Classification: Halogenated waste requires high-temperature incineration with acid gas scrubbing (to remove HBr).CRITICAL: Segregate from non-halogenated waste. Mixing 100mL of this into 20L of non-halogenated solvent reclassifies the entire drum as halogenated, tripling disposal costs.
Aldehyde Group (-CHO) Reactivity: Susceptible to autoxidation to carboxylic acids; potential for exothermic polymerization with bases.Keep headspace in waste containers minimized. Ensure waste stream pH is neutral to slightly acidic (pH 4-7). Never add to basic waste streams (risk of aldol condensation).
Aromatic Ring Stability: Generally stable, but contributes to high carbon content.Suitable for high-BTU incineration programs.

Decision Logic: Waste Stream Segregation

The following decision tree illustrates the required logic for determining the correct waste container. This self-validating workflow prevents cross-contamination.

DisposalLogicStartStart: Benzenepropanal,2-bromo-4-methoxy- WasteStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalLiquidSolution / Reaction MixtureStateCheck->LiquidDissolvedSolidWasteDISPOSE: Solid HazardousWaste (Halogenated)Solid->SolidWasteSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckConcCheckConcentration > 1%?SolventCheck->ConcCheckNo (Ethanol, Ethyl Acetate)HaloWasteDISPOSE: HalogenatedOrganic Waste StreamSolventCheck->HaloWasteYes (DCM, etc.)ConcCheck->HaloWasteYes (Compound is >1%)NonHaloDISPOSE: Non-Halogenated(Only if <1% Halogen content)ConcCheck->NonHaloNo (Trace residue only)

Figure 1: Segregation Logic Flow. Note that even in non-halogenated solvents, significant concentrations of the brominated solute usually mandate classification as Halogenated Waste.

Step-by-Step Disposal Protocol

Phase A: Preparation & Labeling
  • Select Container: Use a dedicated waste container compatible with organic solvents.

    • Recommended: HDPE (High-Density Polyethylene) or Amber Glass.

    • Avoid: Unlined metal cans (due to potential acidity from aldehyde oxidation).

  • Labeling: Affix a hazardous waste tag immediately.

    • Primary Constituent: "Halogenated Organic Solvents" (if in solution) or "Toxic Solid, Organic, N.O.S." (if solid).[1][2]

    • Specific Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Chemical Name: Write the full name "Benzenepropanal, 2-bromo-4-methoxy-" clearly. Do not use abbreviations.

Phase B: Transfer & Accumulation
  • Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood to capture vapors (H335 Respiratory Irritant).

  • Compatibility Check: Before pouring, verify the waste container does NOT contain:

    • Strong oxidizers (Nitric Acid, Chromic Acid).

    • Ammonia or primary amines (can form imines/polymers).

  • Transfer: Use a funnel to prevent spills.

  • Headspace: Leave at least 10% headspace to allow for expansion, but keep the cap tightly closed when not in use to prevent oxygen ingress (which promotes oxidation).

Phase C: Final Disposal (EHS Handoff)
  • Satellite Accumulation: Store in the laboratory's Satellite Accumulation Area (SAA).

  • Timeline: Request pickup when the container is 90% full or within 6 months of the start date (refer to your specific institutional or RCRA guidelines).

Emergency Spill Response

Protocol for spills > 10 mL or > 1 g.

SpillResponseAlert1. ALERTNotify personnelEvacuate areaPPE2. PPENitrile GlovesGogglesLab CoatAlert->PPEContain3. CONTAINCircle spill withabsorbent pillowsPPE->ContainAbsorb4. ABSORBUse Vermiculite orActivated CarbonContain->AbsorbClean5. CLEANSweep into bagWash surface x2Absorb->CleanDispose6. DISPOSELabel as HazardousDebris (Halogenated)Clean->Dispose

Figure 2: Linear Spill Response Workflow.

Specific Absorbents:

  • Preferred: Vermiculite, Diatomaceous earth, or Activated Carbon.

  • Avoid: Paper towels for large spills (increases flammability surface area).

  • Decontamination: Wash the area with a dilute soap solution after bulk removal. Do not use bleach (potential reaction with aldehyde).

Regulatory & Scientific References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.

  • PubChem. (2023). Compound Summary: 2-Bromo-4-methoxybenzaldehyde (Structural Analog). National Library of Medicine.

    • Note: Specific safety data for Benzenepropanal, 2-bromo-4-methoxy- is inferred from structural analogs (halogenated aromatic aldehydes) as per standard industrial hygiene practice.

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before handling hazardous materials.

Personal protective equipment for handling Benzenepropanal, 2-bromo-4-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1033221-02-1 Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.1 g/mol Synonyms: 3-(2-Bromo-4-methoxyphenyl)propanal; 3-(2-Bromo-4-methoxyphenyl)propionaldehyde[1]

Part 1: Executive Safety Summary

Benzenepropanal, 2-bromo-4-methoxy- is a functionalized aromatic aldehyde used primarily as an intermediate in the synthesis of complex pharmaceuticals and organic scaffolds. Its chemical profile combines the reactivity of an aldehyde (oxidation sensitivity, electrophilicity) with an aryl bromide (lipophilicity, halogenated waste requirements).

Immediate Hazards:

  • Respiratory Irritant: Inhalation of dust or vapors can cause severe irritation to the upper respiratory tract (H335).

  • Skin & Eye Irritant: Direct contact causes immediate irritation and potential dermatitis (H315, H319).

  • Air Sensitivity: The aldehyde functionality is prone to auto-oxidation to the corresponding carboxylic acid (2-bromo-4-methoxybenzenepropanoic acid) upon prolonged exposure to atmospheric oxygen.

Core Directive: Treat as a Potent Research Chemical . Handle only inside a certified chemical fume hood. Avoid all skin contact.[2][3][4]

Part 2: Risk Assessment & PPE Matrix

This matrix defines the protective equipment required based on the specific chemical properties of brominated aldehydes.

Protection Layer Requirement Scientific Rationale (Causality)
Respiratory Fume Hood (Required) Aldehydes are volatile and irritating.[5] Engineering controls (hood) prevent inhalation of vapors that can sensitize the respiratory tract.
Hand Protection Double Nitrile Gloves Why: Brominated aromatics are lipophilic and can permeate standard latex. Spec: Inner glove (4 mil nitrile) + Outer glove (4-8 mil nitrile). Change outer glove immediately upon splash.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal the eyes against vapors and accidental splashes, preventing corneal injury from the reactive aldehyde group.
Body Protection Lab Coat + Tyvek Sleeves Standard cotton lab coat. Use disposable Tyvek sleeves if working with large quantities (>5g) to prevent cuff contamination.

Part 3: Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Mechanism: Oxygen reacts with the C-H bond of the aldehyde carbonyl to form a peracid, which rearranges to a carboxylic acid. This degrades purity and alters stoichiometry in downstream reactions.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

Weighing & Transfer (Step-by-Step)
  • Preparation: Bring the vial to room temperature before opening to prevent water condensation (which hydrates the aldehyde).

  • Environment: Place the analytical balance inside the fume hood or use a localized powder containment hood.

  • Transfer:

    • Use a clean, dry spatula (stainless steel or anti-static plastic).

    • Do not use paper weighing boats for long durations; use glass weighing dishes or transfer directly to the reaction flask to minimize surface adhesion.

  • Resealing: Immediately purge the source vial with a gentle stream of Nitrogen/Argon before recapping. Parafilm the cap to ensure an air-tight seal.

Reaction Setup (Inert Atmosphere)

Because this compound is an aldehyde, it should be subjected to Schlenk line techniques or standard inert atmosphere protocols.

  • Solvent Selection: Use anhydrous solvents (DCM, THF, or Toluene). Water can lead to hydrate formation or unwanted nucleophilic attack.

  • Addition: If adding as a liquid solution, use a syringe or cannula transfer to maintain the inert blanket.

Part 4: Emergency Response

Scenario Immediate Action Follow-Up
Skin Contact Wash with soap and water for 15 minutes .Do not use alcohol/solvents (increases absorption). Seek medical aid if redness persists.
Eye Contact Flush at eyewash station for 15 minutes , holding eyelids open.Consult an ophthalmologist immediately. Aldehydes can cause protein cross-linking in corneal tissue.
Spill (< 1g) Absorb with vermiculite or sand.Place in a sealed bag labeled "Hazardous Waste". Clean surface with mild detergent.
Spill (> 1g) Evacuate area. Ventilate.Wear full PPE (including respirator if outside hood) to clean.

Part 5: Disposal & Deactivation

Critical Rule: This compound contains Bromine .[6] It cannot be disposed of in standard organic waste streams intended for non-halogenated incineration.

  • Waste Stream: Segregate into "Halogenated Organic Waste" .

    • Reasoning: Incineration of brominated compounds produces Hydrogen Bromide (HBr) and Bromine gas (Br₂), which corrode standard incinerators and require specific scrubbers.

  • Quenching (Trace Residues):

    • Rinse glassware with Acetone.

    • Collect rinses in the Halogenated Waste container.

    • Note: Do not use strong oxidizers (Bleach) to clean, as this may generate toxic brominated byproducts.

Part 6: Safe Handling Workflow (Visualization)

The following diagram illustrates the logical flow for handling air-sensitive brominated aldehydes, ensuring sample integrity and operator safety.

G cluster_safety Critical Safety Checkpoints Storage Storage (2-8°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Remove from Fridge Weighing Weighing (Fume Hood) Equilibration->Weighing Dry Spatula Weighing->Storage Purge with N2 & Reseal Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Stream) Reaction->Waste Quenched Residues

Caption: Operational workflow for Benzenepropanal, 2-bromo-4-methoxy-, emphasizing moisture control and inert gas purging to prevent oxidative degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11127641, 2-Bromo-4-methoxybenzaldehyde (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.